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(1S,4S)-2,5-Diazabicyclo(2.2.2)octane Documentation Hub

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  • Product: (1S,4S)-2,5-Diazabicyclo(2.2.2)octane
  • CAS: 194600-16-3

Core Science & Biosynthesis

Exploratory

Isomerism in Bridged Bicycles: 1,4- vs. 2,5-Diazabicyclo[2.2.2]octane

This guide provides an in-depth technical analysis comparing 1,4-diazabicyclo[2.2.2]octane (DABCO) with its structural isomer, 2,5-diazabicyclo[2.2.2]octane .[1] While DABCO is a ubiquitous commodity reagent, the 2,5-iso...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing 1,4-diazabicyclo[2.2.2]octane (DABCO) with its structural isomer, 2,5-diazabicyclo[2.2.2]octane .[1]

While DABCO is a ubiquitous commodity reagent, the 2,5-isomer is a specialized, often chiral scaffold found in complex natural products and medicinal chemistry campaigns.[1] This guide dissects their structural divergence, synthesis pathways, and distinct utility profiles.[1][2]

[1]

Executive Summary: The Identity Crisis

In high-throughput synthesis and catalysis, "DABCO" is synonymous with 1,4-diazabicyclo[2.2.2]octane .[1][3] It is an achiral, highly symmetrical cage amine used globally as a base and nucleophilic catalyst.[1][2]

In contrast, 2,5-diazabicyclo[2.2.2]octane is a structural isomer where the nitrogen atoms are located within the ethano bridges rather than at the bridgeheads. This shift breaks the


 symmetry of DABCO, introducing chirality and creating a scaffold used to restrict conformational space in peptidomimetics and alkaloid total synthesis (e.g., Citrinadins).[1]
FeatureDABCO (1,4-isomer)2,5-Diazabicyclo[2.2.2]octane
Symmetry

(Highly Symmetrical)

or

(Chiral)
Nitrogen Position Bridgeheads (1,[1] 4)Bridges (2,[1] 5)
Chirality AchiralChiral (Resolvable enantiomers)
Primary Use Nucleophilic Catalyst, BaseMedChem Scaffold, Natural Product Core
Cost/Availability Commodity Chemical (<$1/g)Specialized/Custom Synthesis (High Cost)

Structural & Physical Chemistry[1][2]

Connectivity and Topology

The fundamental difference lies in the placement of the heteroatoms within the bicyclic framework.[1]

  • DABCO (1,4): The nitrogen lone pairs are exo-oriented and unhindered.[1] The vector between the two nitrogens defines the axis of symmetry.[1] The rigid cage structure prevents nitrogen inversion, making it an exceptionally strong nucleophile for its pKa (~8.[1]8) due to the "molecular bearing" effect—low reorganization energy upon attack.[1][2]

  • 2,5-Isomer: The nitrogens are located in the ethano bridges.[2] This placement creates a twisted framework.[1][2] Unlike DABCO, the 2,5-isomer possesses chiral centers at the bridgehead carbons (depending on substitution) and inherent chirality in the twist of the bicyclic system.

Basicity and Nucleophilicity[1][3]
  • DABCO: Exhibits two pKa values (3.0 and 8.8).[1][2] The second protonation is difficult due to electrostatic repulsion between the two bridgehead ammonium centers.[1][2]

  • 2,5-Isomer: The basicity is modulated by the specific substitution pattern (often amides or lactams in natural products). In the reduced form (secondary amines), the lone pair availability is dictated by the ring strain and the specific conformer of the bridge.

Visualization of Isomerism

The following diagram illustrates the connectivity difference. Note how the "Bridgehead" status of Nitrogen defines DABCO.

IsomerComparison cluster_0 DABCO (1,4-diaza) cluster_1 2,5-diaza Isomer N1 N (Bridgehead) C2 C N1->C2 C5 C N1->C5 C7 C N1->C7 N4 N (Bridgehead) C3 C C2->C3 C3->N4 C6 C C5->C6 C6->N4 C8 C C7->C8 C8->N4 N2_iso N (Bridge) C3_iso C N2_iso->C3_iso N5_iso N (Bridge) C4_iso C (Bridgehead) N5_iso->C4_iso C1_iso C (Bridgehead) C1_iso->N2_iso C6_iso C C1_iso->C6_iso C7_iso C C1_iso->C7_iso C3_iso->C4_iso C6_iso->N5_iso C8_iso C C7_iso->C8_iso C8_iso->C4_iso

Caption: Connectivity map contrasting the bridgehead nitrogens of DABCO with the bridge-embedded nitrogens of the 2,5-isomer.

Synthesis & Manufacturing

DABCO: The Commodity Route

DABCO is produced on a kiloton scale, typically via the catalytic conversion of ethylenediamine or ethanolamine over zeolite catalysts at high temperatures (300–400 °C).[1] The process relies on thermodynamic control to form the stable, symmetrical cage.[1]

2,5-Diazabicyclo[2.2.2]octane: The Chiral Pool Route

The 2,5-isomer is not thermodynamically favored in simple condensation reactions due to higher ring strain.[1] Synthesis typically requires "Chiral Pool" starting materials (like Aspartic Acid or Glutamic Acid) to establish the stereochemistry and ring size.[1][2]

Key Synthetic Strategy (Dieckmann Cyclization Approach):

  • Start: L-Aspartic acid derivatives.

  • Cyclization 1: Formation of a piperazine ring.[1][2]

  • Bridge Formation: An intramolecular Dieckmann-type condensation or alkylation closes the second ring across the piperazine boat conformer.[1][2]

  • Result: A chiral, enantiopure 2,5-diazabicyclo[2.2.2]octane core.[1][2][4][5]

Applications: Catalysis vs. Pharmacology[1]

DABCO: The Nucleophilic Workhorse

DABCO is the "Gold Standard" tertiary amine for:

  • Baylis-Hillman Reaction: Stabilizes the betaine intermediate.[1][2]

  • Polyurethane Synthesis: Catalyzes the isocyanate-hydroxyl reaction.[1][2]

  • Selectfluor Synthesis: DABCO is the precursor to F-TEDA-BF4 (Selectfluor), a standard electrophilic fluorinating agent.[1][2]

2,5-Isomer: The Pharmacophore

The 2,5-diazabicyclo[2.2.2]octane core appears in specific high-value contexts:

  • Natural Products: It is the core motif of the Citrinadin family of alkaloids (antitumor agents).

  • Sigma Receptor Ligands: The rigid, chiral diamine structure mimics the turn conformations of proteins, making it a potent scaffold for CNS-active drugs.

  • Peptidomimetics: Used to lock amino acid side chains in specific vectors to probe receptor binding pockets.[1][2]

Experimental Protocols

Protocol A: Standard DABCO-Catalyzed Morita-Baylis-Hillman (MBH) Reaction

Use this to validate DABCO activity.[1][2]

Reagents:

  • p-Nitrobenzaldehyde (1.0 equiv)[1]

  • Methyl acrylate (1.5 equiv)[1]

  • DABCO (0.2 equiv, 20 mol%)[1]

  • Solvent: Methanol/Water (1:[1]1) or neat.[1][2][3]

Method:

  • Dissolve p-nitrobenzaldehyde (151 mg, 1 mmol) in 1 mL MeOH.

  • Add methyl acrylate (135 µL, 1.5 mmol).

  • Add DABCO (22 mg, 0.2 mmol) in one portion.

  • Stir at room temperature. The reaction is autocatalytic and may accelerate.[1][2]

  • Monitoring: TLC (Hexane/EtOAc 7:3). Product appears as a UV-active spot lower Rf than aldehyde.[1][2]

  • Workup: Evaporate volatiles, redissolve in EtOAc, wash with water/brine. Purify via flash chromatography.

  • Mechanism Check: If the reaction fails, ensure DABCO is dry (hygroscopic). Wet DABCO deactivates via protonation.[1][2]

Protocol B: Isolation of 2,5-Diazabicyclo[2.2.2]octane Core (Biosynthetic Context)

Context: This scaffold is rarely made from scratch in general labs but isolated or synthesized via multi-step routes.[1] Below is a generalized workflow for accessing the core via Dieckmann cyclization logic (Conceptual).

Workflow:

  • Precursor Prep: Synthesize a 2,5-diketopiperazine with pendant electrophiles (e.g., ester side chains).[1][2]

  • Base Treatment: Treat with strong base (NaH or LiHMDS) in THF at -78°C.

  • Cyclization: The enolate attacks the pendant ester, bridging the piperazine ring.[1][2]

  • Reduction: The resulting bicyclic imide/lactam is reduced with LiAlH4 to yield the saturated 2,5-diazabicyclo[2.2.2]octane amine.[1][2]

Pathway Visualization: The DABCO Catalytic Cycle

This diagram illustrates the unique mechanism of DABCO in the MBH reaction, highlighting why the 1,4-bridgehead nitrogen is critical (steric accessibility).

MBH_Mechanism DABCO DABCO (Nucleophile) Acrylate Activated Alkene (Methyl Acrylate) DABCO->Acrylate Michael Addition Betaine Zwitterionic Enolate (Betaine Intermediate) Acrylate->Betaine Enolate Formation Aldehyde Electrophile (Aldehyde) Betaine->Aldehyde Aldol Attack Adduct Aldol Adduct (Alkoxide) Aldehyde->Adduct Product MBH Product (Allylic Alcohol) Adduct->Product Proton Transfer & Elimination Product->DABCO Catalyst Regeneration

Caption: The Morita-Baylis-Hillman cycle.[1] DABCO's unhindered bridgehead nitrogen allows reversible Michael addition, a trait less efficient in the sterically crowded 2,5-isomer.

References

  • Synthesis of 2,5-Diazabicyclo[2.2.

    • Title: Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization.[1][2]

    • Source: Australian Journal of Chemistry (CSIRO).[1][2]

    • URL:[Link][1]

  • DABCO Properties & Catalysis

    • Title: 1,4-Diazabicyclo[2.2.2]octane (DABCO) in Organic Synthesis and Catalysis.[1][2][3][6][7][8]

    • Source: Current Organic Chemistry (Bentham Science).[1][2]

    • URL:[Link]

  • Biosynthesis of 2,5-Diaza Scaffolds

    • Title: Fungal P450 Deconstructs the 2,5-Diazabicyclo[2.2.2]octane Ring En Route to the Complete Biosynthesis of 21R-Citrinadin A.[1]

    • Source: Journal of the American Chemical Society (ACS).[1][2]

    • URL:[Link][1]

  • Structural Data (PubChem)

    • Title: 2,5-Diazabicyclo[2.2.2]octane Compound Summary.
    • Source: PubChem (NIH).[1][2]

    • URL:[Link][1]

Sources

Foundational

(1S,4S)-2,5-diazabicyclo[2.2.2]octane vs 2,5-diazabicyclo[2.2.1]heptane

(1S,4S)-2,5-Diazabicyclo[2.2.2]octane vs. 2,5-Diazabicyclo[2.2.1]heptane Executive Summary In the optimization of fragment-based drug discovery (FBDD) and scaffold hopping, bridged bicyclic diamines represent "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

(1S,4S)-2,5-Diazabicyclo[2.2.2]octane vs. 2,5-Diazabicyclo[2.2.1]heptane

Executive Summary

In the optimization of fragment-based drug discovery (FBDD) and scaffold hopping, bridged bicyclic diamines represent "privileged structures" that offer superior control over substituent vectors compared to their monocyclic counterparts (piperazines and pyrrolidines).

This technical guide provides a rigorous comparison between two specific chiral scaffolds: the widely utilized 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) and the synthetically demanding, volumetrically distinct (1S,4S)-2,5-diazabicyclo[2.2.2]octane (2,5-DBO) .

Key Takeaway: While 2,5-DBH serves as a compact, high-strain mimic of twisted amides or rigidified piperazines, 2,5-DBO offers a larger internal volume and a unique "twisted boat" geometry, providing an alternative vector profile for binding pockets where the [2.2.1] bite angle is too acute.

Structural Dynamics & Vector Analysis

The primary utility of these scaffolds lies in their ability to freeze bioactive conformations, reducing the entropic penalty of binding (


). However, the geometric consequences of the bridge size (one-carbon vs. two-carbon) are profound.
1.1. 2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH)[1][2][3][4]
  • Core Geometry: Rigid "Distorted Boat" or "Envelope".[5]

  • Strain: High torsional strain due to the methylene bridge (C1-C7-C4 angle < 95°).[5]

  • Vector Alignment: The N2 and N5 lone pairs are directed away from the bridge, often creating a "V" shape.[5] This is ideal for mimicking

    
    -turns in peptides or constraining the N-C-C-N dihedral angle of ethylenediamine moieties.[5]
    
  • Chirality: The (1S,4S) enantiomer is the direct topological descendant of L-Proline , making it highly compatible with natural chiral pools.[5]

1.2. (1S,4S)-2,5-Diazabicyclo[2.2.2]octane (2,5-DBO)
  • Core Geometry: "Twisted Boat" / "Twist-Chair".[5]

  • Strain: Paradoxically, while the [2.2.2] carbocycle is less strained than [2.2.1], the diaza analog introduces specific electronic repulsions.[5] The ethylene bridge allows for more flexibility than the methylene bridge, but it is still significantly more rigid than piperazine.[5]

  • Vector Alignment: The exit vectors at N2 and N5 are more parallel compared to the [2.2.1] system. The increased N-N distance (approx +0.3 Å vs [2.2.1]) allows this scaffold to span larger distances within a binding pocket.[5]

1.3. Decision Matrix: Scaffold Selection

ScaffoldSelection Start Target Binding Pocket Analysis Constraint Is the binding cleft narrow/compact? Start->Constraint Vector Required Vector Angle (N-N) Constraint->Vector No (Open/Solvent Exposed) DBH Select 2,5-DBH (Rigid, Acute Angle) Constraint->DBH Yes (Deep Pocket) Vector->DBH Acute (< 60°) DBO Select 2,5-DBO (Voluminous, Parallel Vectors) Vector->DBO Obtuse/Parallel (> 60°)

Figure 1: Decision logic for selecting between [2.2.1] and [2.2.2] diaza-scaffolds based on pharmacophore requirements.

Physicochemical Profiling

The bridge modification alters not just geometry but basicity and lipophilicity.

Property2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH)(1S,4S)-2,5-Diazabicyclo[2.2.2]octane (2,5-DBO)Impact on Drug Design
Molecular Weight 98.15 Da112.17 Da[2.2.2] adds bulk (+14 Da); may impact LE (Ligand Efficiency).
ClogP ~ -0.6 (Hydrophilic)~ -0.2 (Slightly less hydrophilic)[2.2.2] is slightly more lipophilic due to the extra methylene.[5]
Basicity (pKa) N2: ~8.5 - 9.0 (Est.)[5]N2: ~9.0 - 9.5 (Est.)[2.2.1] is typically less basic due to higher s-character in the lone pair (strain-induced rehybridization).[5]
Water Solubility Very HighHighBoth are excellent solubilizing groups.[5]
Metabolic Stability High (Bridge prevents N-dealkylation)Moderate to High[2.2.2] bridge is more accessible to oxidative metabolism (P450s) than the shielded [2.2.1] bridge.[5]
Synthetic Accessibility & Protocols

This is the critical differentiator. 2,5-DBH is synthetically accessible from cheap chiral pool materials (Hydroxyproline).[5] 2,5-DBO requires more complex "Dieckmann-type" cyclization strategies, often suffering from lower yields due to the entropic difficulty of closing the larger bridge.

Protocol A: Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane (The "Gold Standard")

Source Basis: Modified from Portoghese et al. and commercial routes starting from trans-4-hydroxy-L-proline.

  • Starting Material: N-Boc-trans-4-hydroxy-L-proline.[5]

  • Activation: Mesylation or Tosylation of the 4-OH group.

  • Reduction/Cyclization:

    • Reduce the acid to the alcohol (using BH3·DMS or mixed anhydride/NaBH4).

    • Convert the primary alcohol to a leaving group (Mesylate).[5]

    • Deprotect Boc (TFA) and treat with base (TEA/Heat) to induce intramolecular nucleophilic displacement (SN2).

  • Result: The inversion at C4 during displacement yields the (1S,4S) configuration.

Protocol B: Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.2]octane (The "Challenger")

Source Basis: Dieckmann cyclization approaches (e.g., connectedsci.au, 2008).

Challenge: Direct cyclization is difficult. The most robust route involves constructing a piperazine with pendant arms that can be "zipped up."[5]

  • Precursor Construction: Synthesis of a piperazine-2,5-dicarboxylate derivative (often from Aspartate or Glutamate precursors, though Aspartate is cited for specific chiral routes).[5]

  • Dieckmann Cyclization:

    • Reagents: NaHMDS (Strong base) in THF at -78°C.

    • Mechanism: Intramolecular Claisen condensation of the side chains.[5]

    • Critical Step: Trapping the enolate with TMSCl is often required to prevent polymerization or reversibility.[5]

  • Decarboxylation/Reduction: The resulting ketone/lactam bridges must be reduced (BH3 or LiAlH4) to yield the saturated amine.[5]

  • Yield Warning: Yields for the [2.2.2] closure are typically 15-30% lower than the [2.2.1] equivalent due to the "looser" transition state and higher ring strain in the transition complex.[5]

Synthetic Workflow Comparison

Synthesis cluster_DBH 2,5-DBH Route (High Yield) cluster_DBO 2,5-DBO Route (Complex) Hyp Trans-4-OH-L-Proline Act Mesylation & Reduction Hyp->Act Cyc1 Intramolecular SN2 Act->Cyc1 Prod1 (1S,4S)-2,5-DBH Cyc1->Prod1 Asp L-Aspartate/Glutamate Pip Functionalized Piperazine Asp->Pip Dieck Dieckmann Cyclization (NaHMDS/-78°C) Pip->Dieck Red Decarboxylation & Reduction Dieck->Red Prod2 (1S,4S)-2,5-DBO Red->Prod2

Figure 2: Comparative synthetic pathways.[5] The [2.2.1] route is linear and stereochemically robust; the [2.2.2] route requires high-energy cyclization conditions.

Medicinal Chemistry Applications
4.1. 2,5-DBH: The "Twist" Mimic

The [2.2.1] scaffold is extensively documented in FDA-approved research pipelines.[5]

  • B-Raf Inhibitors: Used to constrain the linker between the hinge-binder and the solvent-front moiety.[5] The rigid geometry improves selectivity for the kinase active conformation.[5]

  • CCR2 Antagonists: The basic nitrogen interacts with the conserved Glutamate in the GPCR transmembrane bundle, while the bridge directs hydrophobic groups into the minor pocket.[5]

  • nAChR Ligands: The N-N distance in 2,5-DBH mimics the acetylcholine pharmacophore with high fidelity.[5]

4.2. 2,5-DBO: The "Volume" Specialist

The [2.2.2] scaffold is less common but solves specific problems:

  • Sigma Receptor Ligands: The larger hydrophobic volume of the ethylene bridge improves affinity for Sigma-1 receptors compared to the tighter [2.2.1] cage.[5]

  • Scaffold Hopping: When a [2.2.1] lead compound suffers from "flat" SAR or poor solubility, expanding to [2.2.2] changes the vector angle slightly and increases lipophilicity (LogP) without adding rotatable bonds.[5]

  • Asymmetric Catalysis: While not a drug, the diamino derivatives of the [2.2.2] system (e.g., derived from the scaffold) have shown superior enantioselectivity in specific "Salen" type reactions compared to [2.2.1] analogs, proving the distinct chiral environment of the larger cage.

References
  • Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry. (2008). Detailed protocol on the aspartate-derived synthesis of the [2.2.2] system.

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. (2025).[5] Comprehensive review of the [2.2.1] scaffold's applications in oncology and neurology.

  • Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. ResearchGate. Comparison of N-N separation distances and "twist" geometry between [2.2.1] and [2.2.2] systems.

  • PubChem Compound Summary: 2,5-Diazabicyclo[2.2.1]heptane. National Library of Medicine.[5] Physicochemical data and patent landscape for the [2.2.1] scaffold.

Sources

Exploratory

2,5-Diazabicyclo[2.2.2]octane: The "Twisted" Privileged Scaffold

The following technical guide details the structural, synthetic, and medicinal utility of 2,5-diazabicyclo[2.2.2]octane , a specific bridged piperazine scaffold distinct from its ubiquitous isomer DABCO (1,4-diazabicyclo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and medicinal utility of 2,5-diazabicyclo[2.2.2]octane , a specific bridged piperazine scaffold distinct from its ubiquitous isomer DABCO (1,4-diazabicyclo[2.2.2]octane).

Content Type: Technical Whitepaper Focus: Synthesis, Conformational Analysis, and Medicinal Chemistry Applications

Executive Summary: Beyond DABCO

While 1,4-diazabicyclo[2.2.2]octane (DABCO) is a staple reagent in organic synthesis, its isomer 2,5-diazabicyclo[2.2.2]octane (2,5-DBO) represents a highly specialized "privileged scaffold" in medicinal chemistry. Unlike the symmetric, achiral cage of DABCO, the 2,5-DBO framework is inherently chiral and offers unique vectors for substituent functionalization.

This scaffold is defined by a bridged piperazine core that enforces a rigid, twisted boat conformation. This rigidity is thermodynamically penalized during synthesis but pays dividends in drug discovery by reducing the entropic cost of binding to biological targets, particularly G-Protein Coupled Receptors (GPCRs) like the Kappa Opioid Receptor (KOR).

Key Technical Differentiators:

  • Chirality: Unlike DABCO, the 2,5-isomer possesses chiral bridgehead centers, allowing for enantioselective interactions.

  • Vector Definition: The nitrogen atoms are positioned to mimic the ethylenediamine pharmacophore but locked in a specific dihedral angle (approx. 0°–30° twist depending on substitution), distinct from the flexible open-chain analogs.

  • Basicity: The bridgehead nitrogens exhibit altered pKa values compared to piperazine due to ring strain and reduced lone-pair solvation.

Structural & Stereochemical Analysis

The 2,5-DBO core can be visualized as a piperazine ring bridged by an ethylene unit across the 2 and 5 positions. This creates a bicycle where the two nitrogen atoms are "offset," breaking the


 symmetry seen in DABCO.
Conformational Locking

In flexible ethylenediamine ligands, the N-C-C-N dihedral angle can rotate freely. In 2,5-DBO, this angle is constrained. This "conformational locking" is critical for bioisosterism.

  • DABCO (1,4-isomer): N-N distance is fixed; lone pairs are colinear (in the radical cation) or divergent.

  • 2,5-DBO: The nitrogens are closer in space but topologically distinct. One nitrogen is often part of an amide bond in synthetic precursors (lactams), allowing for sequential functionalization.

Diagram 1: Structural Comparison & Numbering

The following diagram contrasts the vectors of DABCO vs. 2,5-DBO and highlights the chiral centers.

G cluster_0 Common Reagent cluster_1 Privileged Scaffold DABCO DABCO (1,4-isomer) Symm: D3h Achiral Uses: Base/Catalyst Comparison Key Difference: 2,5-DBO allows distinct functionalization at N2 and N5 positions. DBO25 2,5-Diazabicyclo[2.2.2]octane Symm: C1 or C2 Chiral (C1, C4) Uses: MedChem Core Comparison->DBO25 Isomerization (Conceptual)

Caption: Structural divergence between the symmetric DABCO reagent and the chiral 2,5-diazabicyclo[2.2.2]octane scaffold.

Synthetic Access: The Dieckmann Protocol

Constructing the 2,5-DBO system is synthetically demanding due to the ring strain introduced by bridging the piperazine. The most authoritative route utilizes a Dieckmann-type cyclization of amino-acid derived precursors. This approach allows for the introduction of chirality from the chiral pool (e.g., Aspartate or Glutamate).

Protocol: Enantioselective Synthesis via Dieckmann Cyclization

This protocol is adapted from the work of Gmeiner et al. and Löber et al., focusing on the construction of the bicyclic core from aspartate derivatives.

Prerequisites:

  • Starting Material: N-protected Aspartic acid esters (e.g., N-benzyl-Asp-OMe).

  • Reagents: Allyl bromide, NaHMDS (Sodium hexamethyldisilazide), TMSCl (Trimethylsilyl chloride).

  • Atmosphere: Strictly anhydrous (Argon/Nitrogen).

Step-by-Step Methodology:

  • Piperazinone Formation:

    • React N-benzyl-aspartate dimethyl ester with N-allyl-glycine ester (or equivalent amine) to form the linear dipeptide.

    • Induce cyclization (often thermal or acid-catalyzed) to form the 3,6-dioxopiperazine (diketopiperazine) intermediate. This creates the first six-membered ring.

  • Side Chain Extension (The "Hanging" Ester):

    • The aspartate side chain (acetate motif) provides the carbons necessary for the bridge. Ensure the side chain ester is orthogonal to the N-protecting groups.

  • Dieckmann Cyclization (The Key Step):

    • Rationale: Direct cyclization to the [2.2.2] system is disfavored entropically. We use a kinetic trap.

    • Procedure: Dissolve the piperazine derivative in THF at -78°C.

    • Add NaHMDS (3.0 equiv) dropwise. The strong base generates the enolate of the side-chain ester and the amide.

    • Mechanism:[1][2][3] The enolate attacks the carbonyl of the piperazine ring (transannular attack).

    • Trapping: Add TMSCl immediately. This traps the unstable alkoxide intermediate as a silyl enol ether/acetal, preventing the retro-Claisen fragmentation.

  • Workup & Hydrolysis:

    • Acidic hydrolysis (dilute HCl/THF) removes the silyl group and yields the 2,5-diazabicyclo[2.2.2]octane-3,6-dione core.

Diagram 2: Synthetic Pathway (Dieckmann Route)

Synthesis cluster_conditions Critical Parameters SM Aspartate Derivative (Chiral Pool) Inter1 Diketopiperazine (6-membered ring) SM->Inter1 Cyclization Enolate Enolate Formation (NaHMDS, -78°C) Inter1->Enolate Deprotonation Bicycle Bridged Intermediate (TMS-Trapped) Enolate->Bicycle Dieckmann Cyclization (Transannular) Product 2,5-Diazabicyclo[2.2.2]octane (Chiral Core) Bicycle->Product Acid Hydrolysis params Temp: -78°C Base: NaHMDS Trap: TMSCl

Caption: The Dieckmann-analogous cyclization strategy for accessing the strained 2,5-DBO core from amino acids.

Medicinal Chemistry Applications

The primary utility of the 2,5-DBO scaffold lies in GPCR ligand design , specifically where the ethylenediamine pharmacophore is required but needs to be conformationally restricted to improve selectivity.

Case Study: Kappa Opioid Receptor (KOR) Agonists

The Kappa Opioid Receptor is a target for analgesia without the addictive euphoria associated with Mu receptors. However, KOR agonists often suffer from poor selectivity (binding to Mu/Delta) or dysphoric side effects.

  • The Problem: Flexible ethylenediamine ligands (like U-50,488) can adopt multiple conformers, leading to off-target binding.

  • The 2,5-DBO Solution: By embedding the ethylenediamine unit into the [2.2.2] bridge, the N-C-C-N torsion angle is fixed.

  • SAR Findings:

    • Derivatives with a pyrrolidine moiety at the C7 position of the 2,5-DBO scaffold showed high affinity (

      
       = 31 nM).[4]
      
    • The rigid scaffold enforces a specific vector for the lipophilic groups (e.g., benzyl groups on the nitrogens), optimizing interaction with the hydrophobic pocket of the KOR.

    • Selectivity: The rigid 2,5-DBO analogs demonstrated >8-fold selectivity over Mu receptors and >5-fold over Delta receptors.

Table 1: Comparative Attributes of Piperazine vs. 2,5-DBO
FeaturePiperazine (Flexible)2,5-Diazabicyclo[2.2.2]octane (Rigid)
Conformation Chair/Boat (Dynamic equilibrium)Twisted Boat (Locked)
Chirality Achiral (usually)Inherently Chiral (C1, C4 bridgeheads)
Entropy of Binding High penalty (must freeze conformer)Low penalty (pre-organized)
Primary Use Linker / Solubility enhancerPharmacophore / Selectivity filter
Synthetic Cost LowHigh

Natural Product Connection: Citrinadins

The 2,5-diazabicyclo[2.2.2]octane core is not merely a synthetic curiosity; it appears in complex alkaloids.

  • Citrinadin A: This marine alkaloid contains a pentacyclic core. Biosynthetic studies indicate that the 2,5-DBO system is formed via an intramolecular [4+2] hetero-Diels-Alder reaction.

  • Deconstruction: Interestingly, in the biosynthesis of downstream metabolites, specialized enzymes (like CtdY) are tasked with breaking this stable cage structure, highlighting its role as a transient but critical architectural element in nature.

References

  • Synthesis of 2,5-Diazabicyclo[2.2.

    • Source: Australian Journal of Chemistry
    • Relevance: Primary synthetic protocol for the heterocycle
  • Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold

    • Source: Organic & Biomolecular Chemistry[4]

    • Relevance: Detailed medicinal chemistry application and SAR d
  • A fungal P450 deconstructs the 2,5-diazabicyclo[2.2.2]octane ring en route to the complete biosynthesis of 21R-citrinadin A

    • Source: PubMed / PMC
    • Relevance: Natural product occurrence and biosynthetic p
  • cis-2,5-Diaminobicyclo[2.2.

    • Source: PubMed (Org Lett/ACS)
    • Relevance: Distinguishes the carbocyclic diamine variant often confused with the heterocycle.
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities

    • Source: RSC Medicinal Chemistry
    • Relevance: Contextual comparison with the [2.2.1] homolog.

Sources

Foundational

The 2,5-Diazabicyclo[2.2.1]heptane Scaffold: Bridge-Constrained Nitrogen Reactivity in Drug Design

This guide focuses on the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold.[1][2][3][4] Technical Note on Nomenclature: In strict IUPAC nomenclature for the [2.2.1] system, positions 1 and 4 are the carbon bridgeheads....

Author: BenchChem Technical Support Team. Date: March 2026

This guide focuses on the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold.[1][2][3][4]

Technical Note on Nomenclature: In strict IUPAC nomenclature for the [2.2.1] system, positions 1 and 4 are the carbon bridgeheads. The nitrogens in 2,5-DBH are located in the ethano- bridges (positions 2 and 5). However, because these nitrogens are sterically and electronically constrained by the adjacent bridgehead carbons, their reactivity is often colloquially discussed in the context of "bridgehead effects" (e.g., steric screening, inhibition of amide resonance). This guide addresses the reactivity of these bridge-constrained nitrogens .

Executive Summary

The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold represents a "privileged structure" in medicinal chemistry, serving as a conformationally rigid surrogate for piperazine.[1][2][4][5] Unlike flexible diamines, 2,5-DBH locks nitrogen lone pairs into specific vectors, reducing the entropic penalty of binding to target proteins (e.g., GPCRs, ion channels).

This guide details the unique reactivity profile of the N2 and N5 atoms, which is governed by the steric bulk of the C1/C4 bridgeheads and the rigid bicyclic framework. It provides actionable protocols for orthogonal functionalization and analyzes the electronic consequences of "twisted" amide formation within this constrained system.

Structural Dynamics & Electronic Environment

The "Bridgehead" Constraint

While N2 and N5 are secondary amines, they do not behave identical to piperazine. The bicyclic [2.2.1] framework imposes a rigid boat conformation .

  • Steric Screening: The C1 and C4 bridgehead protons project over the N2 and N5 positions, creating a "steric wall." This reduces the rate of nucleophilic attack on bulky electrophiles compared to planar piperazines.

  • Lone Pair Vectorization: In 2,5-DBH, the nitrogen lone pairs are fixed in an exo-like orientation (depending on inversion barriers, which are higher than in acyclic amines). This pre-organization is critical for high-affinity binding but can hinder reactions requiring specific transition state geometries.

Basicity and pKa Profile

The pKa values of 2,5-DBH nitrogens are comparable to, but distinct from, piperazine (pKa₁ ~9.8).

  • Solvation Effects: The hydrophobic bulk of the methylene bridge (C7) and the bridgeheads (C1/C4) hinders water solvation of the protonated ammonium species. Consequently, 2,5-DBH derivatives often exhibit slightly lower apparent basicity in aqueous media compared to unconstrained analogs, but higher lipophilicity (logP).

  • Reactivity Implication: When performing reductive aminations, the iminium intermediate forms readily but reduction can be stereoselective, favoring hydride attack from the less hindered face (usually exo, leading to endo substituents, though this is substrate-dependent).

Orthogonal Protection & Functionalization Protocols

The primary synthetic challenge is distinguishing N2 from N5. Since the unsubstituted (1S,4S)-2,5-DBH molecule has C2 symmetry, desymmetrization is difficult. The solution lies in the synthetic lineage —using the inherent asymmetry of the starting material, trans-4-hydroxy-L-proline.

The Hydroxyproline Route (Differentiation by Design)

The most robust route establishes N2 and N5 as chemically distinct entities before the second ring is closed.

  • N2 Origin: Derived from the original proline nitrogen (usually Boc-protected).

  • N5 Origin: Introduced via SN2 displacement of the hydroxyl group (often as a tosylate) by a primary amine (e.g., benzylamine).

Visualization: Asymmetric Synthesis Flow

The following diagram illustrates the lineage that allows orthogonal protection (N2-Boc vs. N5-Benzyl).

SynthesisFlow cluster_legend Differentiation Logic Hyp trans-4-Hydroxy- L-proline Step1 1. N-Boc Protection 2. Esterification Hyp->Step1 Inter1 N-Boc-4-hydroxy proline ester Step1->Inter1 Step2 Tosylation (OH -> OTs) Inter1->Step2 Inter2 Activated Tosylate Step2->Inter2 Step3 Cyclization with Benzylamine (BnNH2) Inter2->Step3 Product (1S,4S)-2-Boc-5-Bn- 2,5-diazabicyclo[2.2.1]heptane Step3->Product Note N2 is Boc-protected N5 is Benzyl-protected

Caption: Step-wise construction of the 2,5-DBH scaffold ensuring orthogonal protection of N2 and N5.

Protocol: Regioselective Deprotection & Coupling

Objective: Selectively functionalize N5 while retaining N2 protection, then functionalize N2.

System Validation:

  • Starting Material: (1S,4S)-2-(tert-butoxycarbonyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane.

  • Success Criterion: >95% regioselectivity observed by NMR (distinct shifts for C1 vs C4 protons).

Step-by-Step Methodology:

  • N5-Debenzylation (Hydrogenolysis):

    • Dissolve substrate in MeOH (0.1 M).

    • Add 10 wt% Pd/C (catalytic) and ammonium formate (5 equiv) or H₂ balloon.

    • Critical Control: Monitor via TLC. The constrained ring is stable, but prolonged exposure to high pressure H₂ (>50 psi) can sometimes lead to ring-opening side reactions in highly strained analogs.

    • Filter through Celite. Result: Free secondary amine at N5; N2 remains Boc-protected.

  • N5-Functionalization (e.g., Amide Coupling):

    • React the crude N5-amine with Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), and DIPEA (3 equiv) in DMF.

    • Bridgehead Effect: Due to steric hindrance from C4-H, coupling rates are slower than piperazine. Allow 4–12 hours at RT. Do not heat initially to avoid epimerization if the acid is chiral.

  • N2-Deprotection (Acidolysis):

    • Treat with 4M HCl in Dioxane or TFA/DCM (1:4).

    • Note: The bicyclic cage is highly resistant to acid hydrolysis, making this step robust.

  • N2-Functionalization:

    • Perform the second coupling or alkylation on the liberated N2.

"Twisted" Amide Character & Metabolic Stability

When N2 or N5 is acylated, the resulting amide cannot achieve perfect planarity due to the rigid [2.2.1] boat geometry.

  • Resonance Damping: The C-N-C bond angle is constrained. While not a "forbidden" anti-Bredt amide (since N is not at the bridgehead), the amide bond exhibits reduced double-bond character compared to a planar piperazine amide.

  • Consequences:

    • Increased Electrophilicity: The carbonyl carbon is slightly more electrophilic (more ketone-like).

    • Metabolic Stability: Paradoxically, this can improve stability against amidases, which often require a specific planar transition state to hydrolyze the bond.

    • Rotamers: 2,5-DBH amides often exist as distinct rotamers observable by NMR at room temperature, due to the high barrier of rotation past the C1/C4 bridgehead protons.

Data Summary: 2,5-DBH vs. Piperazine[1][2][4][7]
FeaturePiperazine2,5-Diazabicyclo[2.2.1]heptaneImpact on Drug Design
Conformation Chair (Flexible)Twisted Boat (Rigid)Lower entropy loss upon binding.
Chirality AchiralChiral (C2 symmetric parent)Ability to target stereoselective pockets.
Vector VariableFixed (Exo-directed)Precise pharmacophore placement.
Amide Character PlanarDistorted/TwistedAltered solubility and metabolic profile.

References

  • Synthesis & Scaffold Utility

    • Review: "2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities."[4] RSC Medicinal Chemistry.

  • Hydroxyproline Route

    • "Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.
  • Bridgehead/Twisted Amide Concepts

    • "Twisted Amides" (General context on bicyclic constraints). Chemical Reviews.
  • Structural Characterization

    • "Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide." Acta Crystallographica.

Sources

Exploratory

Chemical Stability of (1S,4S)-2,5-Diazabicyclo[2.2.2]octane Derivatives

This technical guide details the chemical stability, degradation mechanisms, and handling protocols for (1S,4S)-2,5-diazabicyclo[2.2.2]octane derivatives. Technical Guide for Medicinal Chemists and Process Engineers Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical stability, degradation mechanisms, and handling protocols for (1S,4S)-2,5-diazabicyclo[2.2.2]octane derivatives.

Technical Guide for Medicinal Chemists and Process Engineers

Executive Summary & Scaffold Scope

The (1S,4S)-2,5-diazabicyclo[2.2.2]octane scaffold is a rigid, chiral diamine distinct from the common catalyst DABCO (1,4-diazabicyclo[2.2.2]octane) and the beta-lactamase inhibitor scaffold found in Avibactam (1,6-diazabicyclo[3.2.1]octane).

While often grouped under the umbrella of "diazabicyclooctanes" (DBOs), the [2.2.2] isomer exhibits a unique stability profile defined by its


-symmetric (or pseudo-symmetric) twisted boat conformation. Its rigidity makes it an exceptional scaffold for asymmetric catalysis (e.g., chiral Salen ligands) and GPCR ligands (e.g., KOR agonists), but this same rigidity imposes specific strain-release degradation pathways under oxidative stress.

Key Stability Characteristics:

  • Hydrolytic Stability: Excellent (Core cage is inert to pH extremes).

  • Oxidative Stability: Moderate (Secondary amines are vulnerable to N-oxide formation).

  • Thermal Stability: High (Melting points often >150°C; resistant to retro-Diels-Alder).

  • Stereochemical Integrity: Absolute (Bridgehead constraints prevent nitrogen inversion).

Structural Determinants of Stability

Conformational Rigidity & Strain

Unlike flexible piperazines, the [2.2.2] bridge locks the molecule into a twisted conformation.

  • Bridgehead Nitrogen Inversion: Impossible. The geometric constraints (Bredt’s rule analog) prevent the nitrogen lone pairs from passing through a planar transition state. This ensures that the

    
     configuration is chemically locked, preventing racemization even at high temperatures.
    
  • Ring Strain: The [2.2.2] system is less strained than the [2.2.1] system (found in some phthalocyanine precursors) but possesses sufficient torsional strain to drive rearrangement reactions under forcing acidic conditions (Wagner-Meerwein shifts).

Basicity and Protonation

The scaffold contains two secondary amine sites (N2 and N5).

  • pKa: Typically ~9.0–9.8 for the first protonation.

  • Reactivity: The lone pairs are exterior-facing and highly nucleophilic, making them the primary site for oxidative degradation.

Degradation Pathways

The primary degradation risks are N-oxidation and Acid-Catalyzed Rearrangement . Hydrolysis is not a risk for the carbocyclic cage itself but applies to functional side chains (e.g., amides, esters).

Mechanism Visualization

The following diagram illustrates the oxidative and rearrangement pathways.

DegradationPathways cluster_legend Degradation Risk Levels Native (1S,4S)-2,5-Diazabicyclo[2.2.2]octane (Stable Core) NOxide N-Oxide Impurity (Early Oxidative Degradation) Native->NOxide H2O2 / Peroxides (N-Oxidation) Rearranged 3,8-Diazabicyclo[3.2.1]octane (Wagner-Meerwein Isomer) Native->Rearranged Strong Acid / Lewis Acid (Wagner-Meerwein) RingOpen Ring-Opened Enamine (Extreme Oxidative Stress) NOxide->RingOpen Cope Elimination (High T) Rearranged->Native Thermodynamic Equilibration key1 High Risk: Oxidation key2 Medium Risk: Rearrangement

Figure 1: Primary degradation pathways for the 2,5-diazabicyclo[2.2.2]octane scaffold. Oxidation is the primary storage risk, while rearrangement is a synthetic risk.

Specific Pathways
  • N-Oxidation: Exposure to air or peroxides (common in aged ethereal solvents) converts the secondary amines to N-oxides. Unlike tertiary amine N-oxides (like in DABCO), secondary N-oxides can further dehydrate to imines or undergo ring-opening Cope eliminations if alkylated.

  • Wagner-Meerwein Rearrangement: Under strong Lewis acid conditions or high thermal stress during synthesis, the [2.2.2] skeleton can isomerize to the [3.2.1] skeleton (diazabicyclo[3.2.1]octane). This is reversible but often favors the thermodynamic product depending on substitution patterns.

Experimental Protocols

Stress Testing (Forced Degradation) Workflow

To validate the stability of a new derivative, use this self-validating protocol.

Prerequisites:

  • HPLC-MS or GC-MS system.[1]

  • Internal Standard: 1,4-Dimethoxybenzene (inert).

Stress ConditionProtocolEndpoint CriteriaCausality/Mechanism
Acid Hydrolysis 0.1 N HCl, 60°C, 24h>98% RecoveryVerifies resistance to bridge opening and amide side-chain hydrolysis.
Base Hydrolysis 0.1 N NaOH, 60°C, 24h>98% RecoveryVerifies resistance to base-catalyzed epimerization (unlikely) or side-chain hydrolysis.
Oxidation 3% H₂O₂ at RT, 4h<90% RecoveryCritical Test: Assess susceptibility of N-centers to N-oxide formation.
Thermal Solid state, 80°C, 7 days>99% RecoveryVerifies crystal lattice stability and resistance to sublimation/degradation.
Photostability UV/Vis (1.2M lux hours)>95% RecoveryChecks for radical-induced C-N bond cleavage.
Synthesis & Isolation (Stability-Focused)

Source: Adapted from Dieckmann cyclization routes (See Ref 1, 3).

  • Starting Material: Trans-4-hydroxy-L-proline.

  • Critical Control Point (Cyclization): When performing the Dieckmann cyclization or double-alkylation to close the [2.2.2] bridge, maintain strictly anhydrous conditions. Moisture can lead to incomplete cyclization and linear impurities that mimic degradation products.

  • Purification:

    • Avoid: Chlorinated solvents with traces of HCl (induces rearrangement).

    • Preferred: Flash chromatography with MeOH/DCM/NH₃. The ammonia prevents protonation of the bridgehead nitrogens, suppressing isomerization risks.

Stability Testing Workflow Diagram

StabilityWorkflow cluster_stress Stress Conditions Start Test Compound (>99% Purity) Acid Acid Stress (0.1N HCl, 60°C) Start->Acid Base Base Stress (0.1N NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2) Start->Ox Analysis LC-MS Analysis (Identify Degradants) Acid->Analysis Base->Analysis Ox->Analysis Decision Degradation > 5%? Analysis->Decision Stable Pass: Stable Scaffold Decision->Stable No Unstable Fail: Characterize Impurity Decision->Unstable Yes Unstable->Ox If N-Oxide found: Add Antioxidant

Figure 2: Decision tree for evaluating the chemical stability of diazabicyclo derivatives.

Handling and Storage Guidelines

To ensure long-term integrity of (1S,4S)-2,5-diazabicyclo[2.2.2]octane derivatives:

  • Atmosphere: Store under Argon or Nitrogen. The secondary amines act as CO₂ scrubbers (forming carbamates reversibly) and are prone to air oxidation.

  • Solvents: Avoid storing in acetone or ketones (forms aminals/imines). Use DMSO or Methanol for stock solutions.

  • Hygroscopicity: The salt forms (e.g., dihydrochloride) are highly hygroscopic. Store with desiccants.

References

  • Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold. Source: Organic & Biomolecular Chemistry, 2008. URL:[Link]

  • Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Source: Journal of Organic Chemistry, 2016. URL:[Link]

  • Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes. Source: Journal of Organic Chemistry, 2012. URL:[Link]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) vs 2,5-Isomers: Structural Comparisons. Source: PubChem Compound Summary. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.2]octane from (S)-Aspartate

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of the privileged (1S,4S)-2,5-diazabicyclo[2.2.2]octane scaffold. While the [2.2.1] analogue (found in Avibac...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of the privileged (1S,4S)-2,5-diazabicyclo[2.2.2]octane scaffold.

While the [2.2.1] analogue (found in Avibactam/Zidebactam) is commonly synthesized from trans-4-hydroxy-L-proline or (S)-aspartate, the larger [2.2.2] system presents unique thermodynamic challenges due to increased ring strain and conformational rigidity. This guide details the specific Dieckmann Analogous Cyclization route, which remains the most authoritative method for accessing the enantiopure [2.2.2] skeleton directly from (S)-aspartate .

Executive Summary & Strategic Analysis

The 2,5-diazabicyclo[2.2.2]octane core is a rigid, bicyclic diamine scaffold used in the design of defined-conformation GPCR ligands, organocatalysts, and next-generation beta-lactamase inhibitors. Unlike the ubiquitous DABCO (1,4-diazabicyclo[2.2.2]octane), the 2,5-isomer is chiral and allows for orthogonal functionalization of the bridgehead nitrogens.

Synthetic Challenge: Transforming (S)-aspartate (a C4 amino acid) into the [2.2.2] bicyclic system requires the construction of a piperazine core followed by a high-energy bridging step. The primary difficulty lies in the Dieckmann cyclization , where the formation of the [2.2.2] bridge is entropically less favored than the [2.2.1] analogue.

The Solution: This protocol utilizes a "trapped Dieckmann" strategy. By converting (S)-aspartate into a functionalized diketopiperazine (DKP) and trapping the cyclization intermediate as a silyl acetal, the thermodynamic penalty of the bridge formation is overcome, yielding the (1S,4S) isomer with high diastereoselectivity.

Retrosynthetic Logic (Graphviz)

Retrosynthesis cluster_legend Key Transformation Target (1S,4S)-2,5-Diazabicyclo[2.2.2]octane (Target Scaffold) BicyclicAcetal Bicyclic Silyl Acetal (Bridged Intermediate) Target->BicyclicAcetal Global Reduction (LiAlH4) DKP Functionalized Diketopiperazine (DKP) (Core Ring) BicyclicAcetal->DKP Dieckmann Cyclization (LiHMDS / TMSCl) Dipeptide Aspartyl-Glycine Dipeptide DKP->Dipeptide Cyclization Start (S)-Aspartic Acid Dipeptide->Start Peptide Coupling Bridge Formation The Dieckmann step constructs the C2-C5 bridge.

Figure 1: Retrosynthetic disassembly of the target scaffold. The critical step is the intramolecular bridging of the DKP core.

Critical Reagents & Safety Profile (E-E-A-T)

ReagentRoleHazard ClassHandling Protocol
(S)-Aspartic Acid Chiral SourceIrritantStandard GLP.
LiHMDS Strong BasePyrophoric Handle under strict Ar/N2 atmosphere. Moisture sensitive.
TMSCl Trapping AgentCorrosiveFumes in air. Use dry syringe techniques.
LiAlH4 ReductantWater Reactive Quench with Fieser method. Exothermic.
Allyl Bromide N-Protecting GroupLachrymatorUse in fume hood. Toxic.

Detailed Experimental Protocols

Phase 1: Construction of the Diketopiperazine (DKP) Core

The objective is to synthesize the aspartate-derived DKP intermediate: Methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate .

Rationale: The allyl and PMB (para-methoxybenzyl) groups are orthogonal protecting groups essential for the final deprotection sequence. The acetate side chain (derived from aspartate) serves as the nucleophile for the bridging step.

  • Esterification:

    • Suspend (S)-aspartic acid (13.3 g, 100 mmol) in MeOH (150 mL).

    • Add SOCl2 (22 mL, 300 mmol) dropwise at 0°C. Reflux for 4 hours.

    • Concentrate in vacuo to yield Dimethyl (S)-aspartate hydrochloride .

    • Checkpoint: Quantitative yield expected. White solid.

  • N-Alkylation / Peptide Coupling:

    • Preparation of Linker: React Glycine methyl ester with 4-methoxybenzaldehyde followed by NaBH4 reduction to form N-(4-methoxybenzyl)glycine (PMB-Gly-OMe). Alkylate this with allyl bromide to form N-Allyl-N-PMB-Gly-OMe.

    • Coupling: Hydrolyze the N-Allyl-N-PMB-Gly-OMe to the free acid. Couple this acid to Dimethyl (S)-aspartate using DCC/HOBt in DCM.

    • Result: Dipeptide intermediate.

  • Cyclization to DKP:

    • Dissolve the dipeptide in toluene/methanol (10:1).

    • Heat to reflux for 12–24 hours. The internal nucleophilic attack of the amine onto the ester closes the six-membered ring.

    • Purification: Flash chromatography (EtOAc/Hexanes).[1]

    • Target:Compound 10 (DKP Acetate).

Phase 2: The Dieckmann Analogous Cyclization (Key Step)

This is the defining step of the synthesis. Standard Dieckmann conditions often fail due to the strain of the [2.2.2] system. We use a Silyl-Trapping Strategy .

Mechanism: The base generates an enolate at the aspartate side chain. This enolate attacks the DKP carbonyl. The resulting oxyanion is immediately trapped by TMSCl, preventing the retro-Dieckmann reaction.

  • Setup: Flame-dry a 250 mL 3-neck flask. Maintain a positive pressure of Argon.

  • Deprotonation:

    • Dissolve DKP Compound 10 (1.0 eq) in anhydrous THF (0.1 M concentration). Cool to -78°C .[1]

    • Add LiHMDS (1.0 M in THF, 3.0 eq) dropwise over 20 minutes.

    • Observation: Solution may turn yellow/orange. Stir at -78°C for 45 minutes to ensure complete enolization.

  • Bridging & Trapping:

    • Add TMSCl (Trimethylsilyl chloride, 3.5 eq) dropwise.

    • Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.

  • Workup:

    • Quench with saturated NaHCO3.[1] Extract with DCM (3x).

    • Dry over Na2SO4 and concentrate.[1]

    • Product:Bicyclic Silyl Acetal (Compound 13) .

    • Note: Yields for the [2.2.2] system are typically 40–55% due to ring strain (lower than the [2.2.1] glutamate analogue).

Phase 3: Global Reduction to the Diamine

The bicyclic intermediate contains lactam and acetal functionalities that must be reduced to the saturated amine.

  • Reduction:

    • Dissolve the Bicyclic Silyl Acetal in anhydrous THF.

    • Add LiAlH4 (pellets or solution, 6.0 eq) cautiously at 0°C.

    • Heat to reflux for 16 hours. This reduces both lactams and the acetal bridgehead.

  • Quench (Fieser Method):

    • Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL).

    • Filter the granular precipitate.

  • Deprotection (Optional based on final target):

    • N-Allyl removal: Pd(PPh3)4 / NDMBA.

    • N-PMB removal: CAN (Ceric Ammonium Nitrate) or H2/Pd-C.

  • Salt Formation:

    • Dissolve the free base in EtOH. Add HBr (48% aq) or HCl in dioxane.

    • Precipitate the salt with Et2O.

    • Final Product: (1S,4S)-2,5-Diazabicyclo[2.2.2]octane dihydrobromide .

Analytical Data & Validation

ParameterSpecificationMethod
Appearance White crystalline solid (salt)Visual
Chirality (1S,4S) enantiomerX-ray Crystallography or Chiral HPLC
1H NMR (D2O) Bridgehead protons characteristic at

3.5-4.0 ppm
400 MHz NMR
Mass Spec [M+H]+ matches calc. MW (113.1 for free base)LC-MS (ESI)

Troubleshooting the Cyclization:

  • Low Yield: Ensure THF is strictly anhydrous. Presence of water protonates the enolate before cyclization.

  • Diastereomer Scrambling: Maintain -78°C strictly during LiHMDS addition. The kinetic enolate is required for the correct stereochemistry.

Reaction Pathway Visualization

ReactionPathway Asp (S)-Aspartic Acid AspOMe Dimethyl Aspartate Asp->AspOMe SOCl2, MeOH Dipep N-Allyl-N-PMB-Gly-Asp-OMe AspOMe->Dipep Coupling (DCC/HOBt) w/ Glycine deriv. DKP DKP Intermediate (Piperazine Core) Dipep->DKP Reflux (Cyclization) Enolate Lithium Enolate DKP->Enolate LiHMDS, -78°C Bicycle Bicyclic Silyl Acetal (Bridged) Enolate->Bicycle Intramolecular Attack + TMSCl Trap Final (1S,4S)-2,5-Diazabicyclo[2.2.2]octane Bicycle->Final LiAlH4 (Reduction) Pd/C (Deprotection)

Figure 2: Step-by-step reaction workflow from Aspartate to the [2.2.2] scaffold.

References

  • Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization.

    • (Note: Verified context via search snippets 1.1).

  • Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold.

  • Practical Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane (Comparison Reference). Source:Tetrahedron Letters, 2013.[2] Context: Provides the contrasting route for the smaller [2.2.1] ring, highlighting the difficulty difference for the [2.2.2] system.

Sources

Application

Application Note: Strategic Synthesis of 2,5-Diazabicyclo[2.2.2]octane Scaffolds via Dieckmann-Analogous Cyclization

Executive Summary & Strategic Context The diazabicyclo[2.2.2]octane (DBO) core is a privileged scaffold in medicinal chemistry, serving as a rigid, three-dimensional spacer in GPCR ligands and a critical pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The diazabicyclo[2.2.2]octane (DBO) core is a privileged scaffold in medicinal chemistry, serving as a rigid, three-dimensional spacer in GPCR ligands and a critical pharmacophore in non-


-lactam 

-lactamase inhibitors (e.g., Avibactam analogs). While the 1,4-diazabicyclo[2.2.2]octane (1,4-DABCO) isomer is widely known as a catalyst, the 2,5-diazabicyclo[2.2.2]octane (2,5-DBO) isomer represents a significant synthetic challenge and a high-value target for chiral drug development.

This Application Note details the Dieckmann-analogous cyclization , a pivotal methodology for constructing the strained 2,5-DBO bicyclic cage from substituted piperazine precursors. Unlike standard Dieckmann condensations, this protocol addresses the high ring strain and reversibility inherent in forming the [2.2.2] bridge system, utilizing kinetic trapping strategies to ensure high yields and enantiopurity.[1]

Mechanistic Principles & Design Logic

The Dieckmann-Analogous Challenge

The classical Dieckmann condensation involves the intramolecular base-mediated reaction of a diester to form a


-keto ester.[2][3][4][5] However, applying this to the synthesis of 2,5-DBOs presents unique thermodynamic hurdles:
  • Ring Strain: The formation of the bicyclo[2.2.2]octane system introduces significant torsional strain compared to the piperazine precursor.

  • Reversibility: The alkoxide elimination step is reversible. Without a driving force (like irreversible deprotonation or trapping), the equilibrium favors the open-chain precursor.

  • Stereocontrol: The cyclization requires a specific boat conformation of the piperazine ring, necessitating careful precursor design (often derived from chiral pool amino acids like Aspartate or Glutamate).

Reaction Pathway

The strategy employs a "Silyl-Trapping Dieckmann" approach. A strong, non-nucleophilic base (LiHMDS) generates the enolate, which cyclizes to form a strained alkoxide. Immediate trapping with Trimethylsilyl Chloride (TMSCl) prevents the retro-Dieckmann reaction, locking the structure as a silyl enol ether or mixed acetal.

DieckmannMechanism cluster_legend Pathway Logic Precursor Piperazine Diester (Precursor) Enolate Ester Enolate (Kinetic Intermediate) Precursor->Enolate LiHMDS -78°C Transition Transition State (Boat Conformation) Enolate->Transition Cyclization Alkoxide Bicyclic Alkoxide (Unstable) Transition->Alkoxide Ring Closure Alkoxide->Precursor Retro-Dieckmann (Fast) Trapped Silyl Enol Ether (Trapped Product) Alkoxide->Trapped TMSCl (Kinetic Trap) Final 2,5-DBO Ketone (Hydrolyzed) Trapped->Final Acidic Workup

Figure 1: Mechanistic pathway of the Dieckmann-analogous cyclization highlighting the critical TMSCl trapping step to prevent retro-aldol/Dieckmann collapse.

Experimental Protocol: Synthesis of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione

This protocol is adapted from high-purity synthesis routes utilized in the preparation of peptidomimetic scaffolds (e.g., Aust. J. Chem. 2008).

Precursor Preparation

Starting Material: Methyl 2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate.[1] Note: This precursor is typically synthesized in 4 steps from (S)-Aspartate to install the necessary chirality and ester side chain.

Reagents & Equipment
  • Base: Lithium Hexamethyldisilazane (LiHMDS), 1.0 M in THF (Freshly opened).

  • Trapping Agent: Trimethylsilyl Chloride (TMSCl), distilled over CaH₂.

  • Solvent: Anhydrous THF (dried over Na/Benzophenone).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

  • Cryogenics: Dry ice/Acetone bath (-78°C).

Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Flush with Argon for 15 minutes.

  • Charge the flask with the Piperazine Precursor (1.0 equiv, e.g., 5.0 mmol) dissolved in anhydrous THF (50 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath. Stir for 20 minutes to ensure thermal equilibrium.

Step 2: Deprotonation (The Critical Window)

  • Add LiHMDS (1.1 equiv) dropwise via syringe over 10 minutes.

    • Observation: A color change (often to yellow/orange) indicates enolate formation.

  • Stir at -78°C for 45 minutes .

    • Expert Insight: Do not warm up. The enolate is stable at low temperatures, but competing intermolecular reactions occur at higher temperatures.

Step 3: Cyclization & Trapping

  • Add TMSCl (1.5 equiv) rapidly in one portion.

  • Allow the reaction to stir at -78°C for 1 hour.

  • Remove the cooling bath and allow the mixture to warm to Room Temperature (25°C) over 2 hours.

    • Mechanism:[2][3][4][5][6][7][8][9] As the reaction warms, the silyl-trapped intermediate stabilizes. In some variations, the cyclization happens upon warming, driven by the irreversible silylation.

Step 4: Hydrolysis & Workup

  • Quench the reaction with saturated NH₄Cl solution (20 mL).

  • Extract with Ethyl Acetate (3 x 50 mL).

  • Wash combined organics with Brine (50 mL).

  • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: The crude residue (often a silyl enol ether) is typically subjected to mild acidic hydrolysis (dilute HCl in MeOH) if the free ketone is desired, or purified directly via flash chromatography (Silica gel, Hexane/EtOAc gradient) if the silyl derivative is stable.

Workflow Visualization

ProtocolWorkflow start Start: Piperazine Precursor (Anhydrous THF) cool Cool to -78°C start->cool base Add LiHMDS (1.1 eq) Dropwise cool->base wait Stir 45 min (Enolate Formation) base->wait trap Add TMSCl (1.5 eq) Rapid Addition wait->trap warm Warm to RT (2 hours) trap->warm quench Quench: Sat. NH4Cl warm->quench extract Extraction (EtOAc) & Drying quench->extract product Final Product: 2,5-DBO Scaffold extract->product

Figure 2: Operational workflow for the Dieckmann-analogous synthesis of 2,5-DBO.

Troubleshooting & Optimization

The formation of [2.2.2] systems is thermodynamically demanding. Use this matrix to diagnose low yields.

IssueProbable CauseCorrective Action
No Cyclization (Recovered SM) Enolate quenched before cyclization; Base quality poor.Use fresh LiHMDS or switch to KHMDS. Ensure strictly anhydrous conditions (water kills the enolate instantly).
Polymerization / Tarry Residue Intermolecular condensation dominates.High Dilution: Increase solvent volume (0.01 M concentration). Add precursor slowly to the base (inverse addition).
Retro-Dieckmann (Ring Opening) Product unstable during workup; Insufficient trapping.Increase TMSCl equivalents (up to 2.0 eq). Perform workup at 0°C. Avoid strong acids during purification.
Low Diastereoselectivity Non-selective enolization.Maintain -78°C strictly during base addition. The "Kinetic" control is essential for chiral integrity.

References

  • Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Source: Australian Journal of Chemistry, 2008, 61, 914–919.[1] URL:[Link] Significance:[10] The primary protocol source detailing the LiHMDS/TMSCl trapping strategy for 2,5-DBO systems.

  • Synthetic approaches towards avibactam and other diazabicyclooctane

    
    -lactamase inhibitors. 
    Source: Organic & Biomolecular Chemistry, 2020, 18, 830-844.
    URL:[Link]
    Significance: Provides context on the medicinal chemistry value of DBO scaffolds (Avibactam) and alternative synthetic routes.[8][11]
    
  • Dieckmann Condensation - Reaction Mechanism and Applications. Source: Organic Chemistry Portal.[3][4] URL:[Link] Significance: Foundational theory on the Dieckmann condensation, ring size preferences, and base selection.

  • A Dieckmann cyclization route to piperazine-2,5-diones. Source: Journal of Organic Chemistry, 2012, 77(11), 5125-31.[12] URL:[Link] Significance: Illustrates the precursor assembly and related cyclization logic for piperazine-based systems.

Sources

Method

Application Note: (1S,4S)-2,5-Diazabicyclo[2.2.2]octane as a High-Fidelity Sigma Receptor Scaffold

This Application Note is designed for medicinal chemists and pharmacologists involved in the discovery of novel ligands for Sigma receptors ( and ). It focuses on the (1S,4S)-2,5-diazabicyclo[2.2.2]octane scaffold—a rigi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and pharmacologists involved in the discovery of novel ligands for Sigma receptors (


 and 

). It focuses on the (1S,4S)-2,5-diazabicyclo[2.2.2]octane scaffold—a rigid, chiral diamine core that offers distinct pharmacokinetic and binding advantages over traditional linear polyamines or flexible piperazines.

Introduction: The Case for Rigid Scaffolds

In the development of high-affinity sigma receptor ligands, controlling the spatial orientation of the basic nitrogen (the primary pharmacophore) and the hydrophobic "warhead" is critical. Linear linkers often suffer from entropic penalties upon binding.

The (1S,4S)-2,5-diazabicyclo[2.2.2]octane (2,5-DBO) scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike the ubiquitous achiral 1,4-diazabicyclo[2.2.2]octane (DABCO), the 2,5-DBO isomer is chiral and allows for precise vectorization of substituents.

Key Advantages:
  • Conformational Locking: The bicyclic cage freezes the N-N distance and lone-pair vectors, reducing the entropic cost of binding to the aspartate residue (typically Asp126 in

    
    ) in the receptor pocket.
    
  • Metabolic Shielding: The bridgehead carbons protect the adjacent nitrogens from rapid oxidative dealkylation by CYP450 enzymes, a common failure point for linear piperazines.

  • Chiral Selectivity: The (1S,4S) enantiomer provides a specific 3D topology that can discriminate between the

    
     (chaperone-like) and 
    
    
    
    (TMEM97) subtypes.

Chemical Assembly & Derivatization Strategy

The core (1S,4S)-2,5-DBO scaffold is typically accessed via the cyclization of chiral precursors derived from the chiral pool (e.g., glutamic acid or hydroxyproline derivatives), followed by bridge expansion. Once the core is secured, the "Sigma Pharmacophore" is installed via orthogonal protection strategies.

The Pharmacophore Model

To achieve high affinity, the scaffold must be derivatized to satisfy the canonical Sigma binding model:

  • Site A (Basic Center): The N2 nitrogen of the bicycle (protonated at physiological pH).

  • Site B (Hydrophobic Flanking): Bulky aromatic groups (e.g., naphthyl, phenyl) attached to N5 or N2 via alkyl spacers.

  • Site C (Secondary Interaction): Hydrogen bond acceptors/donors on the linker.

Visualization: Synthesis & SAR Workflow

The following diagram illustrates the logical flow for generating a library of 2,5-DBO ligands.

G cluster_derivatization Orthogonal Functionalization Precursor Chiral Precursor (L-Glutamic Acid / Proline) Core (1S,4S)-2,5-DBO Core Scaffold Precursor->Core Cyclization & Reduction N2_Funct N2-Alkylation (Basic Center Tuning) Core->N2_Funct Step 1: Protective Group Manipulation N5_Funct N5-Acylation/Arylation (Hydrophobic Warhead) N2_Funct->N5_Funct Step 2: Spacer Attachment Ligand Final Sigma Ligand (Candidate) N5_Funct->Ligand Deprotection & Salt Formation

Caption: Workflow for converting chiral precursors into orthogonally substituted (1S,4S)-2,5-diazabicyclo[2.2.2]octane sigma ligands.

Pharmacological Characterization Protocols

The following protocols are optimized for bicyclic scaffolds. They address specific challenges such as the "masking agent interference" often seen in Sigma-2 assays.

Protocol A: Competitive Radioligand Binding ( Receptor)

Objective: Determine affinity (


) of the 2,5-DBO ligand for the 

receptor. Tissue Source: Guinea pig brain membranes (high

density) or HEK293 cells overexpressing human

.
  • Membrane Preparation:

    • Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000

      
       for 20 min at 4°C. Resuspend pellet and repeat wash to remove endogenous ligands.
      
    • Critical Step: Store aliquots at -80°C. Do not refreeze after thawing.

  • Assay Setup:

    • Radioligand: [³H]-(+)-Pentazocine (2-3 nM final concentration). This is the gold standard for

      
       selectivity.
      
    • Nonspecific Binding (NSB): Define using 10

      
      M Haloperidol.[1]
      
    • Test Compounds: Dissolve 2,5-DBO analogs in DMSO (final assay concentration <1% DMSO). Prepare 8-point serial dilution (

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate for 120 minutes at 37°C .

    • Note: Bicyclic ligands often have slower association kinetics due to rigidity; 37°C ensures equilibrium is reached.

  • Termination:

    • Rapid filtration through GF/B filters (presoaked in 0.5% polyethyleneimine to reduce filter binding of the cationic scaffold).

    • Wash 3x with ice-cold buffer.

  • Data Analysis:

    • Calculate

      
       using non-linear regression (One-site competition model).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[2]
Protocol B: Competitive Radioligand Binding ( / TMEM97)

Objective: Determine affinity for


 without 

interference. Challenge: The classic radioligand [³H]-DTG is non-selective (

+

). The "Masking" Solution: You must block

sites.[2]
  • Membrane Preparation: Rat liver membranes (naturally high in

    
    ).
    
  • Assay Setup:

    • Radioligand: [³H]-DTG (3 nM).

    • Masking Agent: Add 100 nM (+)-Pentazocine to all wells. This occupies

      
       sites, forcing [³H]-DTG to bind only 
      
      
      
      .
    • Self-Validating Check: Run a control curve with (+)-Pentazocine alone. If it displaces [³H]-DTG significantly beyond 50%, your membrane ratio of

      
      :
      
      
      
      is suboptimal.
    • Nonspecific Binding: 10

      
      M Haloperidol.[1]
      
  • Incubation: 120 minutes at Room Temperature (25°C) . (Note the temp difference vs

    
    ).
    
  • Analysis: Same as Protocol A.

Protocol C: Microsomal Metabolic Stability

Objective: Verify that the [2.2.2] bridge protects against N-dealkylation.

  • System: Pooled human liver microsomes (HLM, 0.5 mg protein/mL).

  • Reaction:

    • Pre-incubate microsomes + Test Compound (1

      
      M) for 5 min at 37°C.
      
    • Initiate with NADPH-regenerating system (Mg

      
      , Glucose-6-phosphate, G6PDH, NADP+).
      
  • Sampling:

    • Time points: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS. Monitor disappearance of parent peak.

  • Metric: Calculate Intrinsic Clearance (

    
    ) and 
    
    
    
    .
    • Success Criterion:

      
       min indicates the bicyclic scaffold is effectively shielding the nitrogen.
      

Structure-Activity Relationship (SAR) Data

The following table summarizes hypothetical but representative data comparing the (1S,4S)-2,5-DBO scaffold against a flexible piperazine analog. This illustrates the "Rigidification Effect."

Table 1: Comparative Binding and Stability Data

Compound IDScaffold CoreSubstituent (R)


(nM)


(nM)
Selectivity (

/

)
HLM

(min)
Ref-1 Piperazine (Flexible)4-Fluorobenzyl12.545.03.614
DBO-01 (1S,4S)-2,5-DBO 4-Fluorobenzyl2.1 180.08542
DBO-02 (1S,4S)-2,5-DBO2-Naphthyl-ethyl0.812.01555
DBO-03 (1S,4S)-2,5-DBOCyclohexyl150.08.5 0.05>60

Interpretation: DBO-01 demonstrates that rigidifying the core (vs Ref-1) significantly enhances


 affinity (lower 

) and metabolic stability (

), likely due to the pre-organized conformation fitting the binding pocket and steric hindrance protecting the nitrogen.

Functional Screening Workflow

Once affinity is established, the functional impact must be assessed. The workflow bifurcates based on the receptor subtype.

SigmaPathways cluster_S1 Sigma-1 (ER Chaperone) cluster_S2 Sigma-2 (TMEM97) Compound 2,5-DBO Ligand S1R Sigma-1 Receptor (MAM Interface) Compound->S1R Bind S2R Sigma-2 Receptor (TMEM97) Compound->S2R Bind Ca Ca2+ Flux (Bradykinin induced) S1R->Ca Modulates ER_Stress ER Stress Response (UPR Modulation) S1R->ER_Stress Inhibits Neuro Neuroprotection (Cell Survival) ER_Stress->Neuro Promotes Caspase Caspase-3 Activation S2R->Caspase Activates ROS ROS Generation S2R->ROS Induces Apoptosis Cancer Cell Death Caspase->Apoptosis Cytotoxicity

Caption: Divergent functional signaling pathways for Sigma-1 (neuroprotective) vs Sigma-2 (cytotoxic) activation.

Functional Assay: Sigma-2 Cytotoxicity (Cancer Applications)

If the 2,5-DBO ligand is


 selective (like DBO-03), test for antiproliferative activity.
  • Cells: DU145 (Prostate) or MCF7 (Breast) cancer lines.

  • Method: MTT or Alamar Blue assay.

  • Protocol: Treat cells for 48h. Calculate

    
     for cell viability.
    
  • Mechanism Check: Co-treat with Caspase-3 inhibitor (Z-DEVD-FMK). If toxicity is reversed, the mechanism is confirmed as

    
    -mediated apoptosis.
    

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153.

  • Zeng, C., et al. (2020). Structural basis of ligand recognition and activation of the human sigma-1 receptor. Nature, 582, 580–583.

  • Alon, A., et al. (2017). Identification of the gene that codes for the σ2 receptor. Proceedings of the National Academy of Sciences, 114(27), 7160-7165.

  • Wünsch, B. (2012). The σ1 Receptor Agonist 2,5-Diazabicyclo[2.2.2]octanes: A New Class of Rigid Sigma Receptor Ligands. Journal of Medicinal Chemistry. (Contextual citation for bicyclic scaffolds in sigma research).
  • Pati, M. L., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 220.

Sources

Application

Application Note: Synthesis of Conformationally Restricted KOR Agonists using 2,5-Diazabicyclo[2.2.2]octane

[1][2] Strategic Rationale: The "Conformational Freeze" The development of Kappa Opioid Receptor (KOR) agonists has long been plagued by a "selectivity-side effect" paradox. While KOR activation offers potent analgesia w...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Strategic Rationale: The "Conformational Freeze"

The development of Kappa Opioid Receptor (KOR) agonists has long been plagued by a "selectivity-side effect" paradox. While KOR activation offers potent analgesia without the respiratory depression associated with Mu Opioid Receptor (MOR) agonists, it often induces dysphoria and psychotomimetic effects.[1] These adverse events are frequently linked to G-protein signaling bias or off-target binding due to conformational flexibility.

The 2,5-diazabicyclo[2.2.2]octane scaffold represents a "privileged structure" in this domain. Unlike the flexible ethylenediamine pharmacophore found in classical agonists like U-50,488, this bridged bicyclic system locks the nitrogen atoms in a specific spatial orientation.

Mechanism of Action

The scaffold serves two critical functions:

  • Dihedral Locking: It fixes the N–C–C–N torsion angle, mimicking the bioactive conformation required for the KOR orthosteric site.

  • Vector Control: The chiral bridgehead carbons allow for the precise vectorization of lipophilic groups (e.g., 3,4-dichlorophenyl moieties) towards the hydrophobic sub-pockets of the receptor, enhancing affinity and potentially driving functional selectivity (G-protein vs.

    
    -arrestin).
    

Retrosynthetic Analysis & Workflow

The synthesis of the 2,5-diazabicyclo[2.2.2]octane core is non-trivial due to the strain of the bicyclic system. The most robust route for KOR agonist synthesis involves a Dieckmann-type cyclization of a functionalized piperazine precursor.

Graphviz Workflow: Synthetic Pathway

The following diagram outlines the critical path from chiral precursors to the active KOR ligand.

KORSynthesis cluster_QC Quality Control Gates Start Start: N-Protected Piperazine Derivative Inter1 Dieckmann Cyclization (NaHMDS/THF) Start->Inter1 Ring Closure Inter2 Bicyclic Dione/Trione Intermediate Inter1->Inter2 Workup Reduct Bridge Reduction (BH3·THF or LiAlH4) Inter2->Reduct Carbonyl Removal Core 2,5-Diazabicyclo[2.2.2]octane Core Reduct->Core Stereochem Check Func N-Acylation (3,4-Cl2-Phenylacetyl chloride) Core->Func Pharmacophore Install Final Target KOR Agonist Func->Final Deprotection

Caption: Figure 1. Synthetic workflow for accessing the rigidified KOR agonist scaffold via Dieckmann cyclization.

Detailed Experimental Protocols

Protocol A: Synthesis of the Bicyclic Core

Objective: Construct the 2,5-diazabicyclo[2.2.2]octane skeleton from a piperazine-2-acetate derivative.

Reagents:

  • Precursor: Methyl 1,4-dibenzylpiperazine-2-acetate (or equivalent N-protected analog)

  • Base: Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Saturated NH₄Cl

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask and purge with Argon.

  • Precursor Dissolution: Dissolve the piperazine precursor (10 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Cyclization (The Critical Step): Add NaHMDS (22 mmol, 2.2 eq) dropwise over 30 minutes. Note: Slow addition is crucial to favor intramolecular cyclization over intermolecular polymerization.

  • Temperature Ramp: Stir at -78°C for 1 hour, then allow the reaction to warm to 0°C over 2 hours. Monitor by TLC (formation of a polar spot).

  • Quench & Workup: Quench with saturated NH₄Cl (20 mL) at 0°C. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The resulting bicyclic ketone/dione is often unstable. Proceed immediately to reduction or purify via rapid flash chromatography on neutral alumina (Silica can cause ring opening in strained bicyclic ketones).

Protocol B: Pharmacophore Installation (Acylation)

Objective: Install the "Kappa Address"—the 3,4-dichlorophenylacetyl moiety—onto the secondary amine of the scaffold.

Reagents:

  • Scaffold: 2,5-diazabicyclo[2.2.2]octane (secondary amine form)

  • Acylating Agent: 3,4-Dichlorophenylacetyl chloride

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM)

Methodology:

  • Solution Prep: Dissolve the bicyclic amine (1.0 eq) and DIPEA (1.5 eq) in dry DCM at 0°C.

  • Acylation: Add 3,4-dichlorophenylacetyl chloride (1.1 eq) dropwise.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Validation: Monitor via LC-MS for the mass shift corresponding to the acylated product.

  • Isolation: Wash with 1N NaOH (to remove unreacted acid chloride products) and brine. Flash chromatography (DCM/MeOH/NH₃) yields the final agonist.

Pharmacological Validation & Data Analysis

To validate the efficacy of the conformationally restricted ligand, it must be benchmarked against the flexible standard, U-50,488.

Key Assays
  • Radioligand Binding Assay: Uses [³H]-Diprenorphine (non-selective) or [³H]-U69,593 (KOR selective) to determine affinity (

    
    ).
    
  • [³⁵S]GTP

    
    S Functional Assay:  Measures the activation of G-proteins (
    
    
    
    and
    
    
    ).
Representative Data Structure

The following table illustrates the expected improvement in affinity and selectivity when moving from a flexible to a rigid scaffold.

Compound IDScaffold TypeKOR

(nM)
MOR

(nM)
Selectivity (MOR/KOR)GTP

S

(%)
U-50,488 Flexible Ethylenediamine0.65450~690100% (Full Agonist)
Target 16a 2,5-diazabicyclo[2.2.2] 0.31 >10,000 >30,000 85% (Partial/Full)
Isomer 16b 2,5-diazabicyclo[2.2.2] (Distorted)125.0>5,0004010% (Inactive)

Note: Data for "Target 16a" is representative of optimized rigid scaffolds found in literature (e.g., Wünsch et al.), showing superior selectivity due to steric exclusion at the MOR binding pocket.

Graphviz: Pharmacophore Mapping

This diagram visualizes the spatial relationship required for KOR activation, which the 2,5-diazabicyclo scaffold enforces.

Pharmacophore cluster_Receptor KOR Binding Pocket BasicN Basic Nitrogen (Protonated) Aryl Hydrophobic Aryl (3,4-Cl2-Phenyl) BasicN->Aryl Distance: ~6.5 Å Angle: Fixed Asp138 Asp138 (Salt Bridge) BasicN->Asp138 HydroPocket Hydrophobic Pocket (TM 5/6) Aryl->HydroPocket Bridge Rigid Scaffold (2,5-diazabicyclo) Bridge->BasicN Locks Position Bridge->Aryl Vectors Group

Caption: Figure 2. Pharmacophore map showing how the rigid scaffold vectors the aryl group and amine to specific receptor residues.

Troubleshooting & Optimization

  • Issue: Low Yield in Cyclization.

    • Cause: Intermolecular polymerization.

    • Solution: Increase dilution. Run the reaction at 0.01 M concentration. Ensure strictly anhydrous conditions (water kills the enolate).

  • Issue: Epimerization.

    • Cause: The chiral centers at the bridgehead can epimerize under strong basic conditions (NaHMDS) if reaction times are prolonged.

    • Solution: Quench immediately upon consumption of starting material. Verify stereochemistry using NOESY NMR (look for bridgehead proton correlations).

  • Issue: Solubility.

    • Observation: The bicyclic free base is often an oil; the hydrochloride salt is hygroscopic.

    • Recommendation: Isolate as the fumarate or tartrate salt for better crystallinity and stability during biological handling.

References

  • Wittig, C., et al. (2017).[2] Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold.[2][3] Organic & Biomolecular Chemistry, 15(31), 6561-6575. Link

  • Yamaotsu, N., & Hirono, S. (2010).[4] Identification of the three-dimensional pharmacophore of kappa-opioid receptor agonists. Bioorganic & Medicinal Chemistry, 18(3), 1083-1092. Link

  • Wünsch, B. (2016).[5] Synthesis and pharmacological evaluation of conformationally restricted κ-opioid receptor agonists. MedChemComm, 7, 2280-2287. Link

  • Kane, B. E., et al. (2006). The role of the 4-position in the 2,5-diazabicyclo[2.2.2]octane scaffold in the design of alpha7 nicotinic acetylcholine receptor agonists. Bioorganic & Medicinal Chemistry Letters, 16(6), 1433-1437. Link

Sources

Method

Application Note: Chlorotrimethylsilane (TMSCl) as a Key Mediator in Diazabicyclo[X.Y.Z]alkane Synthesis

Introduction: The Significance of Diazabicyclic Scaffolds and the Role of TMSCl Diazabicyclic frameworks are privileged structural motifs in medicinal chemistry and natural product synthesis, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Diazabicyclic Scaffolds and the Role of TMSCl

Diazabicyclic frameworks are privileged structural motifs in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. Their rigid, three-dimensional architecture provides a unique conformational constraint that is often key to potent and selective interactions with biological targets. However, the construction of these complex ring systems can be challenging, frequently requiring multi-step sequences and harsh reaction conditions.

This application note details a robust and versatile protocol for the synthesis of diazabicyclic structures via an intramolecular cyclization strategy, wherein chlorotrimethylsilane (TMSCl) plays a pivotal role. Traditionally recognized as a protecting group for alcohols and amines, TMSCl's utility extends far beyond this role.[1] In the context of diazabicyclo cyclization, TMSCl serves as a powerful in situ activating agent, facilitating the formation of reactive electrophilic intermediates, such as N-acyliminium ions or related species, which are then poised for intramolecular nucleophilic attack to forge the key cyclic bond. This method offers a streamlined approach to these valuable scaffolds, often proceeding under mild conditions with high efficiency.

Mechanistic Rationale: The Dual Role of TMSCl in Facilitating Cyclization

The success of this protocol hinges on the ability of TMSCl to promote the formation of a key electrophilic intermediate that is susceptible to intramolecular cyclization. While the precise mechanism can vary depending on the nature of the starting materials, a common pathway involves the activation of a suitable precursor, such as an aminal or an α-amino ether, to generate a highly reactive iminium salt.[2][3]

The key steps are as follows:

  • Activation of the Precursor: In the presence of a suitable acyclic or cyclic precursor containing two nitrogen atoms, TMSCl acts as a Lewis acid and a halide source. It can react with a hydroxyl or alkoxy group positioned alpha to a nitrogen atom, or with an aminal, to generate a transient and highly electrophilic iminium ion. The formation of a stable silicon-oxygen bond (in the case of an α-amino ether) or the disruption of an aminal provides a strong thermodynamic driving force for this activation.

  • Intramolecular Nucleophilic Attack: Once formed, the iminium ion is a potent electrophile. A tethered nucleophile, typically the second nitrogen atom of the diazacyclic precursor, can then readily attack the iminium carbon in an intramolecular fashion. This key bond-forming step constructs the second ring of the diazabicyclic system.

  • Trapping and Rearrangement (Aza-Cope/Mannich Pathway): In certain substrates, particularly those amenable to sigmatropic rearrangements, the reaction can proceed through a tandem aza-Cope rearrangement followed by a Mannich cyclization.[4][5][6] In such cases, TMSCl can facilitate the initial formation of an iminium ion, which then undergoes the aza-Cope rearrangement. The resulting enol or enolate is then trapped in a subsequent intramolecular Mannich reaction to yield the final diazabicyclic product. The Mannich cyclization is often irreversible and provides a thermodynamic sink for the reaction sequence.[4]

Experimental Workflow Overview

The overall experimental workflow for the TMSCl-mediated diazabicyclo cyclization is depicted below.

TMSCl_Diazabicyclo_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Starting Material (e.g., Diamino-aldehyde/ketone precursor) Setup Combine Starting Material and Solvent under Inert Atmosphere (N2 or Ar) Start->Setup Reagents Anhydrous Solvent Chlorotrimethylsilane (TMSCl) Base (optional) Reagents->Setup Cooling Cool Reaction Mixture (e.g., 0 °C or -78 °C) Setup->Cooling Addition Slow, Dropwise Addition of TMSCl Cooling->Addition Stirring Stir at Controlled Temperature (Monitor by TLC/LC-MS) Addition->Stirring Quench Quench Reaction (e.g., sat. aq. NaHCO3) Stirring->Quench Extraction Extract with Organic Solvent (e.g., DCM, EtOAc) Quench->Extraction Purification Dry, Concentrate, and Purify (e.g., Column Chromatography) Extraction->Purification Product Isolated Diazabicyclic Product Purification->Product

Caption: General workflow for TMSCl-mediated diazabicyclo cyclization.

Detailed Experimental Protocol

This protocol provides a general guideline for the TMSCl-mediated cyclization to form a diazabicyclic scaffold. The specific substrate, solvent, temperature, and stoichiometry of reagents may require optimization.

Materials and Reagents:

  • Diazacyclic precursor (e.g., a suitably substituted piperazine or diazepane derivative)

  • Chlorotrimethylsilane (TMSCl), freshly distilled

  • Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile (MeCN), or N,N-dimethylformamide (DMF))

  • Tertiary amine base (optional, e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Equipment:

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Low-temperature cooling bath (e.g., ice-water or dry ice-acetone)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the diazacyclic precursor (1.0 equiv). Dissolve the precursor in the chosen anhydrous solvent (e.g., DCM or MeCN, approximately 0.1 M concentration).

    • Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of TMSCl, which would form HCl and inactive trimethylsilanol.[7] An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

    • Rationale: Many TMSCl-mediated reactions are exothermic. Starting at a low temperature helps to control the reaction rate and minimize the formation of byproducts.

  • Addition of Base (Optional): If the reaction precursor contains an acidic proton that may interfere with the reaction or if HCl generated during the reaction needs to be scavenged, add a tertiary amine base (1.1-1.5 equiv) at this stage.

    • Rationale: A non-nucleophilic base like TEA or DIPEA can neutralize any generated acid without competing with the intramolecular cyclization.

  • Addition of TMSCl: Add freshly distilled TMSCl (1.2-2.0 equiv) dropwise to the stirred solution via syringe over several minutes.

    • Rationale: Slow addition helps to maintain temperature control and prevents a rapid, uncontrolled reaction. Using freshly distilled TMSCl ensures high purity and reactivity.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed. The reaction time can vary from 30 minutes to several hours.[8]

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ while the flask is still in the cooling bath.

    • Rationale: The basic quench neutralizes any remaining acidic species and hydrolyzes excess TMSCl.

  • Workup and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add more organic solvent (e.g., DCM) if necessary. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Rationale: This washing sequence removes inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diazabicyclic product.

Key Reaction Parameters and Optimization

The efficiency and selectivity of the TMSCl-mediated diazabicyclo cyclization can be influenced by several factors. The following table summarizes key parameters and provides general guidance for optimization.

ParameterTypical RangeRationale and Considerations
Solvent DCM, MeCN, DMF, THFThe choice of solvent can affect the solubility of the reactants and the stability of the iminium ion intermediate. Less polar solvents like DCM are often a good starting point.
Temperature -78 °C to 90 °CLower temperatures (-78 °C to 0 °C) are generally preferred to enhance selectivity and control reactivity.[9] In some cases, heating may be required to overcome a high activation barrier.[10]
TMSCl Stoichiometry 1.1 to 3.0 equivAt least one equivalent is required for the activation step. An excess is often used to ensure complete conversion of the starting material.
Base TEA, DIPEA, NaHMDSA non-nucleophilic organic base can be used to scavenge protons. For deprotonation followed by trapping, a strong, non-nucleophilic base like NaHMDS may be employed.[9]
Concentration 0.05 M to 0.5 MHigher concentrations can favor the desired intramolecular cyclization over potential intermolecular side reactions.

Troubleshooting and Safety Considerations

  • Low or No Conversion: If the reaction does not proceed, ensure that all reagents and solvents are strictly anhydrous. The quality of the TMSCl is critical; use freshly distilled material. A higher reaction temperature or a more polar solvent like DMF may be necessary.[11]

  • Formation of Byproducts: The formation of multiple products may indicate that the iminium ion intermediate is unstable or that there are competing reaction pathways. Running the reaction at a lower temperature may improve selectivity.

  • Difficult Purification: The silylated byproducts are generally water-soluble or can be hydrolyzed during the aqueous workup, simplifying purification.[12] If purification is challenging, consider a different quenching or workup procedure.

Safety Precautions:

  • Chlorotrimethylsilane (TMSCl) is a corrosive, flammable, and moisture-sensitive liquid. It reacts with water to produce hydrochloric acid. Handle TMSCl in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Anhydrous solvents can be flammable. Handle them with care and away from ignition sources.

  • Low-temperature baths, such as dry ice/acetone, should be handled with appropriate insulating gloves.

Conclusion

The use of chlorotrimethylsilane as a trapping and activating agent provides a powerful and versatile strategy for the synthesis of complex diazabicyclic frameworks. By facilitating the in situ generation of reactive iminium ion intermediates, this method enables efficient intramolecular cyclization under relatively mild conditions. The protocol outlined in this application note serves as a comprehensive guide for researchers and scientists in drug development, offering a reliable starting point for the exploration and optimization of this valuable transformation.

References

  • Mannich reactions of nucleophilic aromatic compounds involving aminals and α-amino ethers activated by chlorosilane derivatives; catalysis by chlorotrimethylsilane. RSC Publishing. Available at: [Link]

  • (PDF) Mannich reactions of nucleophilic aromatic compounds involving aminals and α-amino ethers activated by chlorosilane derivatives; catalysis by chlorotrimethylsilane. ResearchGate. Available at: [Link]

  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive. ACS Publications. Available at: [Link]

  • Aza-Cope Rearrangement–Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)-Gelsemine. PMC. Available at: [Link]

  • Aza-Cope rearrangement. Wikipedia. Available at: [Link]

  • Preparation of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics. PMC. Available at: [Link]

  • Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates from Zinc Metal. PMC. Available at: [Link]

  • How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture?. ResearchGate. Available at: [Link]

  • Aza-cope rearrangement-mannich cyclizations for the formation of complex tricyclic amines: stereocontrolled total synthesis of (+/-)-gelsemine. PubMed. Available at: [Link]

  • Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. PMC. Available at: [Link]

  • Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization. ACS. Available at: [Link]

  • Aspects of the chemistry of the Mannich reaction. Loughborough University. Available at: [Link]

  • Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates from Zinc Metal. PubMed. Available at: [Link]

  • Selective Metal-Free Deoxygenation of Unsymmetrical 1,2-Dicarbonyl Compounds by Chlorotrimethylsilane and Sodium Iodide. Organic Chemistry Portal. Available at: [Link]

  • TMSCl-Catalyzed synthesis of substituted quinolines from arylimines and enolizable aldehydes. Semantic Scholar. Available at: [Link]

  • Synthesis of Fused Imidazoles and Benzothiazoles from (Hetero)Aromatic ortho-Diamines or ortho-Aminothiophenol and Aldehydes Promoted by Chlorotrimethylsilane. Organic Chemistry Portal. Available at: [Link]

  • Trimethylsilyl Chloride Promoted Selective Desulfurization of Thiocarbonyls to Carbonyls with Hydrogen Peroxide. Organic Chemistry Portal. Available at: [Link]

  • Mannich Bases: An Important Pharmacophore in Present Scenario. PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Efficiency Synthesis of 2,5-Diazabicyclo[2.2.2]octane Scaffolds

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for 2,5-DBO Cyclization Core Directive & Scope Attention: This guide specifically addresses the...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for 2,5-DBO Cyclization

Core Directive & Scope

Attention: This guide specifically addresses the 2,5-diazabicyclo[2.2.2]octane (2,5-DBO) scaffold (chiral, bridged diamine).

  • NOT to be confused with DABCO (1,4-diazabicyclo[2.2.2]octane), which is a common reagent.

  • Context: The 2,5-DBO system is significantly more strained than the [2.2.1] or [3.2.1] analogs. High-yield synthesis is thermodynamically disfavored; success relies on strict kinetic control and conformational pre-organization.[1]

Synthesis Workflows & Decision Matrix

Before troubleshooting, verify which synthetic route you are utilizing. The "Aspartate Route" is currently the industry standard for enantiopure generation, while the "Rearrangement Route" is emerging for specific substitution patterns.

Workflow Visualization

DBO_Synthesis Start Target: 2,5-DBO Scaffold RouteA Route A: Aspartate/Glutamate Cyclization (Standard for Enantiopurity) Start->RouteA RouteB Route B: Wagner-Meerwein Rearrangement (From [3.2.1] systems) Start->RouteB StepA1 Step 1: Linear Precursor (N-benzyl protection) RouteA->StepA1 StepB1 Step 1: 3-Oxidopyrazinium Cycloaddition RouteB->StepB1 StepA2 Step 2: Piperazine-2,5-dione Formation StepA1->StepA2 StepA3 Step 3: Bridge Closure (Critical) (Dieckmann-type with LiHMDS/TMSCl) StepA2->StepA3 Final Final Reduction (Amide -> Amine) StepA3->Final StepB2 Step 2: [3.2.1] Intermediate StepB1->StepB2 StepB2->Final StepB2->Final Acid-mediated Rearrangement

Caption: Figure 1. Primary synthetic pathways for 2,5-diazabicyclo[2.2.2]octane. Route A is the focus of this guide due to its scalability for drug discovery.

Critical Troubleshooting: The Aspartate Route (Route A)

This section addresses the cyclization of functionalized piperazines (e.g., derived from aspartic acid) into the [2.2.2] bicyclic system.[2]

Phase 1: The "Bridge" Closure (Dieckmann Cyclization)

The Issue: You are attempting to close the bridge using a strong base, but yields are stuck at <20% or you observe polymerized gum.

Q: Why is the cyclization failing despite using anhydrous conditions? A: The [2.2.2] system suffers from high torsional strain. The standard Dieckmann cyclization (thermodynamic control) often reverts to the open chain or polymerizes. You must switch to a Trapping Strategy .

  • The Fix: Do not rely on simple deprotonation.[1] You must trap the enolate intermediate.[1]

    • Protocol: Use LiHMDS (Lithium hexamethyldisilazane) or NaHMDS at -78°C to deprotonate the piperazine precursor.[1]

    • Crucial Additive: Add TMSCl (Trimethylsilyl chloride) immediately.[1] This traps the intermediate as a silyl ketene acetal (Claisen-type variation).[1]

    • Mechanism: The silyl enol ether prevents the retro-Dieckmann reaction and forces the closure upon warming or mild acidic workup.[1]

Q: My product epimerized. I lost the enantiomeric excess (ee). A: This occurs during the deprotonation step if the temperature fluctuates or if the base is too nucleophilic/small.

  • The Fix:

    • Base Size: Switch from LDA to LiHMDS/NaHMDS. The bulky silyl groups prevent non-specific deprotonation.[1]

    • Temperature: Maintain -78°C strictly during base addition.

    • Quench: Do not quench with water directly at room temperature. Quench with a buffered solution (NH4Cl) at low temperature to prevent base-catalyzed epimerization during workup.[1]

Phase 2: Reduction of the 3,6-Dione

The Issue: The bridge is formed, but reducing the amide (dione) to the amine results in ring opening or incomplete reduction.

Q: Borane (BH3) or LiAlH4? Which is superior for this strained system? A: Borane-THF (BH3·THF) is generally superior for [2.2.2] bicyclic lactams because it avoids the harsh basic conditions of LiAlH4 reflux, which can trigger ring-opening (retro-reaction) in strained amides.

Q: I see the product on LCMS, but it disappears during isolation. A: 2,5-DBO is a highly polar diamine. It likely formed a stable Borane-Amine complex that is not eluting or is being washed away.[1]

  • The Fix (The Iodine Quench):

    • After the BH3 reduction (reflux), cool to 0°C.[1]

    • Add Methanol to destroy excess hydride.[1]

    • Critical Step: Add Iodine (I2) in methanol and reflux for 1 hour. This oxidatively cleaves the N-B bond, releasing the free amine.

    • Perform an acidic workup (HCl) followed by a basic extraction (pH > 12) into DCM/IPA (3:1 ratio).[1] Note: Pure DCM often fails to extract these polar diamines.[1]

Data & Optimization Matrix

Table 1: Optimization of Cyclization Conditions (Precursor: N-benzyl-piperazine-acetate)

VariableConditionYield ImpactTechnical Note
Base NaH / THFLow (<10%)Leads to polymerization; thermodynamic control fails.[1]
Base LiHMDS / -78°CModerate (30-40%)Kinetic control improves yield; prevents side reactions.[1]
Additive TMSCl (2.5 eq) High (65-85%) Traps the cis-enolate; essential for [2.2.2] closure.[1]
Concentration 0.1 MLowIntermolecular reactions compete.[1]
Concentration 0.01 M (High Dilution) High Favors intramolecular cyclization over oligomerization.[1]
Advanced Troubleshooting: The Rearrangement Route (Route B)

Context: Recent methodologies utilize a Wagner-Meerwein rearrangement to convert [3.2.1] systems (easier to make) into [2.2.2] systems.

Q: My rearrangement of 3,8-diazabicyclo[3.2.1]octane failed. A: This rearrangement is driven by carbocation stability.

  • Check: Ensure you are generating a carbocation at the bridgehead or adjacent position.[1]

  • Reference: This often requires a leaving group (like a mesylate) or oxidative conditions if starting from an alcohol.[1] The rearrangement is stereoelectronically demanding; the migrating bond must be anti-periplanar to the leaving group.[1]

Visual Troubleshooting Logic

Troubleshooting Problem Problem: Low Yield of 2,5-DBO CheckStep Which step is failing? Problem->CheckStep Cyclization Cyclization Step (Piperazine -> Bicyclic) CheckStep->Cyclization Reduction Reduction Step (Dione -> Amine) CheckStep->Reduction Cyclization_Q1 Is the reaction turning black/tarry? Cyclization->Cyclization_Q1 Cyclization_Q2 Starting material recovered? Cyclization->Cyclization_Q2 Reduction_Q1 Product lost during workup? Reduction->Reduction_Q1 Cyclization_A1 Polymerization occurring. Action: Dilute to 0.005M. Switch to LiHMDS/TMSCl. Cyclization_Q1->Cyclization_A1 Yes Cyclization_A2 Enolate not trapping. Action: Ensure anhydrous THF. Fresh TMSCl required. Cyclization_Q2->Cyclization_A2 Yes Reduction_A1 Borane complex stable. Action: Use Iodine/MeOH quench. Extract with CHCl3/IPA (3:1). Reduction_Q1->Reduction_A1 Yes

Caption: Figure 2. Decision tree for diagnosing yield loss in 2,5-DBO synthesis.

References & Authoritative Sources
  • Wünsch, B., et al. (2008).[1][2] "Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization." Australian Journal of Chemistry.[1] (Describes the LiHMDS/TMSCl trapping method).

  • Gmeiner, P., et al. (1995).[1] "Synthesis of Enantiomerically Pure 2,5-Diazabicyclo[2.2.2]octanes." Journal of Organic Chemistry. (Foundational work on the aspartate route).

  • Reimlinger, H., et al. (1970).[1] "Introduction to the chemistry of 2,5-diazabicyclo[2.2.2]octanes." Chemische Berichte. (Early mechanistic insights on strain).

  • Suh, Y.G., et al. (2024).[1][3] "Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes." Journal of Organic Chemistry. (The rearrangement route).

Disclaimer: This guide is for research purposes only. 2,5-DBO precursors and reagents (LiHMDS, Borane) are hazardous. Always consult MSDS and perform risk assessments before scale-up.[1]

Sources

Optimization

purification of 2,5-diazabicyclo[2.2.2]octane intermediates from reaction mixtures

This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process engineers encountering specific bottlenecks in the isolation of 2,5-diazabicyclo[2.2.2]octane (2,5-DABCO) derivat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process engineers encountering specific bottlenecks in the isolation of 2,5-diazabicyclo[2.2.2]octane (2,5-DABCO) derivatives.

Unlike the common reagent 1,4-DABCO (TED), the 2,5-isomer is a chiral, rigid scaffold used in asymmetric catalysis (e.g., Salen ligands) and as a core for bioactive diazabicyclooctanones. Its purification is complicated by high polarity, regioisomerism, and lack of UV chromophores.

Module 1: The Polarity Trap (Extraction & Phase Separation)

User Issue: "I cannot extract the free amine from the aqueous reaction mixture. It partitions into the water layer regardless of the organic solvent used."

Technical Insight: The 2,5-DABCO core is a highly polar, secondary diamine. In its protonated (salt) form, it is fully water-soluble. Even as a free base, its compact, polar nature leads to a low partition coefficient (


) into standard lipophilic solvents like Ethyl Acetate or Diethyl Ether.

Troubleshooting Protocol:

  • The "Salting Out" Technique:

    • Saturate the aqueous phase with NaCl or K₂CO₃ (solid). This increases the ionic strength, forcing the organic amine out of the aqueous phase.

  • Solvent Switching:

    • Stop using Et₂O or Hexanes.

    • Primary Recommendation: Use n-Butanol (n-BuOH) for extraction. It has high polarity but is immiscible with salt-saturated water.

    • Secondary Recommendation: Use a mixture of CHCl₃ : Isopropanol (3:1) . This mixture is dense and highly effective for polar amines.

  • Continuous Extraction:

    • For scales >5g, standard separatory funnel extraction is inefficient. Use a Liquid-Liquid Continuous Extractor (heavier-than-water configuration if using CHCl₃) for 12–24 hours.

Visual Workflow: Extraction Decision Tree

ExtractionLogic Start Reaction Mixture (Aqueous/Acidic) CheckPH Adjust pH > 12 (use 50% NaOH) Start->CheckPH SolventCheck Standard Extraction (DCM or EtOAc)? CheckPH->SolventCheck Fail Low Recovery / Emulsion SolventCheck->Fail Often Fails Solution1 Add Solid NaCl (Saturation) + Extract with n-BuOH Fail->Solution1 Scale < 5g Solution2 Continuous Extraction (CHCl3:IPA 3:1) Fail->Solution2 Scale > 5g

Figure 1: Decision logic for extracting highly polar bicyclic amines from aqueous streams.

Module 2: Stereochemical Resolution (Isomer Separation)

User Issue: "I have a racemic mixture of the 2,5-diazabicyclo[2.2.2]octane-2-carboxylic acid precursor. How do I separate the enantiomers without expensive chiral prep-HPLC?"

Technical Insight: The most robust method for resolving the 2,5-DABCO core (specifically the dicarboxylic acid intermediates) is Classical Resolution via Diastereomeric Salt Formation . The rigid bicyclic structure crystallizes well with bulky chiral counter-ions.

Standard Protocol (The Brucine/Camphor Method):

ParameterSpecification
Resolving Agent Brucine (Traditional) or (R)-1-Phenylethylamine (Modern/Greener)
Solvent System Water : Acetone (1:4) or Methanol : Ethanol gradients
Temperature Dissolve at reflux (65°C); Slow cool to 4°C over 12 hours
Target Salt The diastereomeric salt will precipitate. The filtrate contains the opposite enantiomer.

Step-by-Step Resolution Workflow:

  • Formation: Dissolve racemic trans-2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylic acid in minimum hot water.

  • Addition: Add 1.0 equivalent of the chiral base (e.g., Brucine) dissolved in hot acetone.

  • Crystallization: Allow to stand undisturbed. The less soluble diastereomeric salt (often the (-)-enantiomer complex) crystallizes.

  • Liberation: Filter the crystals. Dissolve in water and acidify with HCl to pH 2. The chiral base stays in solution (or extract it if organic), while the amino acid precipitates or is captured on ion-exchange resin.

Critical Note: If using Brucine (highly toxic), ensure all waste streams are segregated. For pharmaceutical applications, (S)-(-)-1-Phenylethylamine is the preferred alternative.

Module 3: Chromatographic Purification (Silica Tailing)

User Issue: "My product streaks from the baseline to the solvent front on TLC and silica columns. I can't separate the impurities."

Technical Insight: Secondary amines interact strongly with the acidic silanol groups (Si-OH) on silica gel, causing peak broadening ("tailing"). The rigid [2.2.2] cage structure does not prevent this interaction.

The "Amine-Block" Solution: You must deactivate the silica surface before and during the run.

Recommended Mobile Phases:

MethodMobile Phase CompositionMechanism
Standard DCM : MeOH : NH₄OH (90 : 9 : 1)Ammonium hydroxide competes for silanol sites.
Alternative DCM : MeOH : Triethylamine (94 : 5 : 1)TEA is less polar but effective for less polar derivatives.
HILIC (HPLC) Acetonitrile : Water (Ammonium Formate buffer pH 3)Protonates the amine, running it as a cation (sharp peaks).

Visualization (TLC): These compounds are often UV-inactive. Use Ninhydrin stain (heats to blue/purple) or Iodine chamber for detection.

Module 4: Salt Formation & Storage

User Issue: "The free base is an oil that turns yellow over time. How do I store this intermediate stably?"

Technical Insight: 2,5-DABCO free bases are prone to oxidation and hygroscopicity (absorbing water from air). The Dihydrochloride salt is the industry standard for long-term stability.

Protocol: Preparation of 2,5-DABCO·2HCl

  • Dissolve the crude free base in dry Ethanol or Methanol .

  • Cool to 0°C in an ice bath.

  • Slowly add Acetyl Chloride (generates anhydrous HCl in situ) or bubble dry HCl gas. Do not use aqueous HCl.

  • Add Diethyl Ether dropwise until the solution becomes turbid.

  • Store at -20°C. White hygroscopic crystals will form.

  • Filter under Nitrogen (to prevent moisture uptake).

Visual Workflow: Salt Formation Pathway

SaltFormation Crude Crude Free Base (Unstable Oil) Dissolve Dissolve in Dry MeOH/EtOH Crude->Dissolve Acidify Add Acetyl Chloride (Gen. Anhydrous HCl) Dissolve->Acidify Precip Add Et2O (Anti-solvent) Acidify->Precip Final Stable 2HCl Salt (Crystalline) Precip->Final

Figure 2: Stabilization of the diamine via anhydrous salt formation.

References
  • Synthesis and Resolution of 2,5-DABCO Precursors

    • Title: 2,5-Diazabicyclo[2.2.
    • Source: Mendeleev Communications (RSC).[1]

    • URL:[Link]

  • Chiral Scaffold Applications (Salen Ligands)

    • Title: cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis.[2]

    • Source: National Institutes of Health (PMC/PubMed).
    • URL:[Link]

  • Avibactam & Diazabicyclooctane Inhibitors (Contextual)

    • Title: Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors.[3][4]

    • Source: Synthesis (via SciSpace/Thieme).
  • Crystallographic Data & Salt Properties

    • Title: 1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates (Structural comparison of DABCO salts).
    • Source: MDPI Crystals.
    • URL:[Link]

Sources

Troubleshooting

optimizing Dieckmann cyclization for strained bicyclic diamines

Technical Support Center: Dieckmann Cyclization for Strained Bicyclic Scaffolds Subject: Optimizing Intramolecular Claisen Condensation for Bridged Diamines (e.g., 3,8-diazabicyclo[3.2.1]octanes, 2,5-diazabicyclo[2.2.2]o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dieckmann Cyclization for Strained Bicyclic Scaffolds

Subject: Optimizing Intramolecular Claisen Condensation for Bridged Diamines (e.g., 3,8-diazabicyclo[3.2.1]octanes, 2,5-diazabicyclo[2.2.2]octanes). Ticket Priority: High (Thermodynamic & Kinetic Bottlenecks). Support Engineer: Senior Application Scientist, Process Chemistry Division.

Critical Mechanism Analysis: Why Your Reaction Fails

The Dieckmann cyclization in strained bicyclic systems is not a simple ring-closure; it is a war against thermodynamics. Unlike simple cyclopentane formations, bicyclic diamines introduce significant ring strain (enthalpic penalty) and rigid conformational requirements (entropic penalty).

The Core Problem: The reaction is reversible. In strained systems, the equilibrium constant (


) favors the open-chain diester.
The Solution:  You must drive the reaction via the Deprotonation Trap . The reaction only proceeds if the final 

-keto ester product can be quantitatively deprotonated to form a stable enolate salt.[1] If this step fails (due to strain preventing enolate planarity or insufficient base), the system reverts to the starting material (Retro-Dieckmann).
Mechanism & Failure Points (Visualization)

DieckmannMechanism Start Diester Precursor (Open Chain) Enolate1 Ester Enolate (Nucleophile) Start->Enolate1 Base (Rev) Tetra Tetrahedral Intermediate Enolate1->Tetra Cyclization (Rev) Product Cyclic u03b2-Keto Ester (High Energy/Strained) Tetra->Product -OR (Rev) Product->Start Retro-Dieckmann (Fast in Strained Systems) StableSalt Stable Enolate Salt (Thermodynamic Sink) Product->StableSalt Base (Irreversible) DRIVING FORCE

Figure 1: The Dieckmann Equilibrium. Note that for strained bicyclics, the red dashed "Retro-Dieckmann" path is often faster than the forward reaction unless the Green "Driving Force" path is instantaneous.

Troubleshooting Guide (FAQs)

Q1: I see the product by TLC/LCMS during the reaction, but it disappears after workup. What happened?

Diagnosis: This is the classic "Retro-Dieckmann" scenario.

  • Cause: Upon adding aqueous acid (quenching), you protonate the stable enolate salt. The resulting neutral

    
    -keto ester is highly strained. If the aqueous layer is still basic (or even slightly acidic but warm), the hydroxide/water attacks the ketone, opening the ring back to the diester.
    
  • Fix:

    • Cold Quench: Pour the reaction mixture into ice-cold dilute acetic acid, not strong mineral acids.

    • Non-Aqueous Workup: If possible, quench with solid ammonium chloride or acetic acid in the organic phase before adding water.

    • TMS Trap (Advanced): Instead of a proton quench, add Trimethylsilyl Chloride (TMSCl).[2] This traps the enolate as a silyl enol ether, which is often more stable and can be isolated or purified before hydrolysis.

Q2: I am getting oligomers/polymers instead of the bicycle.

Diagnosis: Intermolecular condensation is outcompeting intramolecular cyclization.

  • Cause: Concentration is too high. In bicyclic synthesis, the two reactive ends are often held apart by the rigid diamine scaffold, slowing down the intramolecular rate (

    
    ). Meanwhile, the intermolecular rate (
    
    
    
    ) is driven by concentration (
    
    
    ).
  • Fix:

    • High Dilution: Run the reaction at 0.01 M to 0.05 M.

    • Slow Addition: Do not dump the substrate into the base. Add the diester solution dropwise to the refluxing base solution over 2–4 hours. This keeps the instantaneous concentration of the active enolate extremely low.

Q3: Which protecting group is best for the bridgehead nitrogens?

Diagnosis: The nitrogen lone pair is interfering with the base or the electrophile.

  • Recommendation:

    • Benzyl (Bn): Risky. The tertiary amine is basic and can coordinate with the metal cation (Li+/Na+), altering the base's reactivity.

    • Boc / Cbz: Preferred. Carbamates reduce the nucleophilicity of the nitrogen. However, beware of Rotamers . In rigid bicyclic systems, Boc groups can lock the molecule in a conformation where the ester chains are pointed away from each other, making cyclization impossible.

    • Test: If Boc fails, switch to a smaller group (Methyl/Benzyl) or a conformational lock that forces the esters "inward."

Q4: The reaction stalls at 50% conversion.

Diagnosis: You ran out of base.

  • Cause: Stoichiometry error. The Dieckmann reaction consumes 1 full equivalent of base to form the stable enolate salt (see Figure 1). It is not catalytic.

  • Fix: Use at least 2.2 to 2.5 equivalents of base.

    • 1.0 eq to form the initial enolate.[3]

    • 1.0 eq to deprotonate the product (driving force).

    • 0.2–0.5 eq excess to handle moisture or adventitious protons.

Optimized Protocols

Choose the method based on the strain energy of your target.

Method A: Thermodynamic Control (Standard)

Best for: 3,8-diazabicyclo[3.2.1]octanes (Moderate Strain).

ParameterSpecificationReason
Base NaH (60% dispersion) or

-BuOK
NaH is irreversible (H2 gas evolution);

-BuOK is soluble and homogenous.
Solvent Toluene (for NaH) or THF (for

-BuOK)
Toluene allows higher temp reflux to overcome activation energy.
Stoichiometry 2.5 equiv BaseEnsures rapid, irreversible deprotonation of the product.
Temperature Reflux (110°C for Toluene)Thermodynamic push.

Protocol:

  • Suspend NaH (2.5 eq) in anhydrous Toluene (0.1 M relative to NaH) under Argon. Heat to reflux.

  • Dissolve Diester (1.0 eq) in Toluene (dilute to 0.05 M).

  • Add Diester solution dropwise to the refluxing NaH suspension over 3 hours.

  • Critical: After addition, reflux for an additional 2–12 hours.

  • Quench: Cool to 0°C. Add Glacial Acetic Acid (3.0 eq) dropwise to the reaction mixture (careful: H2 evolution).

  • Dilute with brine, extract, and dry.

Method B: Kinetic Trapping (The "Impossible" Cyclization)

Best for: 2,5-diazabicyclo[2.2.2]octanes (High Strain) or when Method A yields SM. Concept: Uses a massive excess of strong base to force enolization and immediately traps the kinetic product with TMSCl to prevent the Retro-Dieckmann opening [1, 2].

ParameterSpecificationReason
Base LiHMDS or NaHMDS Non-nucleophilic, extremely strong (

~26).
Solvent THF (Anhydrous)Solubilizes the bulky base; low freezing point.
Additive TMSCl (Trimethylsilyl chloride)Traps the unstable enolate immediately.
Temperature -78°C to 0°CKinetic control; suppresses side reactions.

Protocol:

  • Cool a solution of LiHMDS (3.0 eq) in THF to -78°C.

  • Add the Diester (1.0 eq) slowly. Stir for 30–60 mins.

  • Add TMSCl (3.5 eq) rapidly.

  • Allow to warm to RT. The product is the Silyl Enol Ether .

  • Workup: Standard aqueous workup will hydrolyze the TMS group to give the ketone. If the ketone is unstable, purify the TMS ether on silica (neutralized with Et3N) first.

Troubleshooting Decision Tree

Troubleshooting Problem Reaction Failed? CheckSM Is Starting Material (SM) Recovered? Problem->CheckSM CheckOlig Are Oligomers/Polymers Formed? Problem->CheckOlig Thermodynamic Issue Retro-Dieckmann Dominating CheckSM->Thermodynamic Issue Yes Kinetic Issue Intermolecular > Intramolecular CheckOlig->Kinetic Issue Yes Sol_Trap Switch to Method B (LiHMDS + TMSCl Trap) Thermodynamic Issue->Sol_Trap Solution Sol_Dilution Increase Dilution (0.01M) & Slow Addition Kinetic Issue->Sol_Dilution Solution

Figure 2: Rapid Diagnostic Logic for Dieckmann Failures.

References

  • Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Source: Australian Journal of Chemistry, 2008.[2] Relevance: Describes the use of LiHMDS/TMSCl trapping for highly strained bicyclic systems where standard NaH conditions fail. URL:[Link]

  • Dieckmann Condensation – An Intramolecular Claisen Reaction. Source: Chemistry Steps.[4][5][6][7] Relevance: detailed mechanistic breakdown of the thermodynamic driving force (deprotonation) required for success. URL:[Link]

  • Intramolecular Claisen Condensations: The Dieckmann Cyclization. Source: OpenStax Organic Chemistry. Relevance: Foundational stoichiometry and ring-size limitations. URL:[Link]

Sources

Optimization

troubleshooting low diastereoselectivity in bicyclic acetal formation

Ticket ID: #BA-DIAS-001 Subject: Troubleshooting Low Diastereoselectivity in Bicyclic Acetal Formation Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Stereocontrol Paradox Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BA-DIAS-001
Subject: Troubleshooting Low Diastereoselectivity in Bicyclic Acetal Formation
Status: Open
Assigned Specialist: Senior Application Scientist

Introduction: The Stereocontrol Paradox

Welcome to the Bicyclic Acetal Technical Support Hub. If you are accessing this guide, you are likely facing a common but frustrating paradox: acetal formation is chemically simple (acid-catalyzed condensation) but stereochemically complex.

In bicyclic systems (e.g., benzylidene acetals, spiroketals, fused 1,3-dioxanes), diastereoselectivity is governed by a tug-of-war between Steric Effects (minimizing 1,3-diaxial interactions) and Stereoelectronic Effects (maximizing the anomeric effect).

This guide does not just list "tips"; it provides a diagnostic framework to determine whether your reaction is failing due to Kinetic or Thermodynamic factors and provides validated protocols to fix it.

Module 1: Mechanistic Diagnostics (The "Why")

Before changing reagents, you must diagnose the control regime of your current reaction.

Diagnostic Workflow

TroubleshootingFlow Start START: Low Diastereoselectivity (dr) CheckRev Is the reaction reversible under current conditions? Start->CheckRev Kinetic KINETIC CONTROL (Irreversible) CheckRev->Kinetic No (Short time, Low Temp, Lewis Acid) Thermo THERMODYNAMIC CONTROL (Reversible / Equilibrium) CheckRev->Thermo Yes (Long time, Heat, Protic Acid) AnalyzeProd Analyze Major Isomer Structure ActionThermo Issue: Ground State Energies (ΔG) are similar. Sol: Check Anomeric Effect vs. Sterics. AnalyzeProd->ActionThermo Isomer is 'Wrong' Stable State? ActionKinetic Issue: Transition State Energy (ΔG‡) is similar. Sol: Lower Temp, Bulky Ligands/Protecting Groups. Kinetic->ActionKinetic Thermo->AnalyzeProd

Figure 1: Diagnostic decision tree for identifying the root cause of low diastereoselectivity.

Module 2: Frequently Asked Questions (Troubleshooting)

Q1: "I am getting a 1:1 mixture of diastereomers. How do I shift the equilibrium?"

Diagnosis: You are likely in a Thermodynamic Trap . In bicyclic acetals, the "stable" product is dictated by the Deslongchamps Stereoelectronic Rules (Anomeric Effect).

  • The Rule: Acetals prefer a conformation where the C-O bond of the ring has an antiperiplanar relationship with a lone pair on the exocyclic oxygen [1].

  • The Conflict: This stereoelectronic preference (axial orientation) often fights against steric preference (equatorial orientation). If the energy gain from the anomeric effect (~1.4 kcal/mol) equals the energy penalty of steric strain, you get a 1:1 mixture.

Corrective Action:

  • Switch Solvent Polarity: The anomeric effect is dipole-dependent. Non-polar solvents (Toluene, Hexane) maximize the anomeric effect (favoring the axial isomer). Polar solvents (ACN, DMF) diminish it, allowing sterics to dominate (favoring the equatorial isomer).

  • Lock the Conformation: If possible, use a bulky protecting group on a nearby hydroxyl to create a "locking" 1,3-diaxial interaction that makes one isomer prohibitively high in energy.

Q2: "The reaction goes to completion, but I get the 'wrong' isomer as the major product."

Diagnosis: You are operating under Thermodynamic Control when you need Kinetic Control . Acid-catalyzed acetalization is reversible.[1] Over time, the reaction will funnel to the thermodynamic minimum. If your desired target is the less stable isomer (e.g., the kinetic product), you must stop the equilibration.

Corrective Action:

  • Use the Noyori Protocol (Kinetic Control): Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) at low temperatures (-78 °C). This method proceeds via a silylated intermediate that cyclizes irreversibly under these conditions, trapping the kinetic product [2].

Q3: "My reaction stalls or hydrolyzes back to the starting material."

Diagnosis: Water Management Failure. Acetal formation generates water.[1][2] Even trace water allows the acid catalyst to hydrolyze the product back to the aldehyde/ketone (micro-reversibility).

Corrective Action:

  • Do NOT rely on molecular sieves alone for difficult substrates.

  • Use Chemical Scavengers: For thermodynamic methods, use Triethyl Orthoformate or Dimethoxypropane as the solvent/co-solvent. These react with generated water to form volatile methanol/ethanol, driving the equilibrium forward irreversibly (Le Chatelier’s principle).

Module 3: Comparative Data & Solvent Effects

The choice of acid and solvent dramatically alters the Transition State (TS) and Ground State (GS).

Table 1: Catalyst & Solvent Impact on Selectivity

ParameterCondition A: ThermodynamicCondition B: KineticMechanistic Impact
Catalyst p-TsOH, CSA, H₂SO₄TMSOTf, BF₃·OEt₂Protic acids promote reversibility; Lewis acids (at low temp) favor coordination-controlled closure.
Temperature Reflux (80–110 °C)Cryogenic (-78 to 0 °C)High temp overcomes activation barriers for equilibration. Low temp traps the first-formed isomer.
Solvent Benzene, Toluene (Non-polar)DCM, THF (Polar/Aprotic)Non-polar solvents stabilize the tight ion pairs and enhance the Anomeric Effect [3].
Water Removal Dean-Stark / AzeotropeMolecular Sieves (4Å)Physical removal (Dean-Stark) is required for thermodynamic completion.

Module 4: Validated Experimental Protocols

Protocol A: Thermodynamic Control (The "Equilibrated" Method)

Best for: When the desired isomer is the most stable one (e.g., maximizing anomeric stabilization).

  • Setup: Flame-dry a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Reagents: Dissolve Substrate (1.0 equiv) and Diol (1.2–1.5 equiv) in Benzene or Toluene (0.1 M).

  • Catalyst: Add p-Toluenesulfonic acid (p-TsOH) (0.1 equiv) or Camphorsulfonic acid (CSA) .

  • Execution: Heat to reflux. Monitor water collection in the trap.

  • Checkpoint: After 2 hours, check TLC. If conversion is <50%, add Triethyl Orthoformate (1.0 equiv) to chemically scavenge water.

  • Workup: Cool to RT. Quench with Et₃N (to neutralize acid before concentration—critical to prevent hydrolysis). Wash with NaHCO₃.[3]

Protocol B: Kinetic Control (The "Noyori" TMSOTf Method)

Best for: Accessing the "contra-thermodynamic" isomer or sensitive substrates.

  • Setup: Flame-dry a Schlenk flask under Argon.

  • Reagents: Dissolve the Bis-TMS ether of the diol (1.1 equiv) and the Carbonyl substrate (1.0 equiv) in anhydrous DCM (0.2 M).

    • Note: If you cannot pre-form the TMS ether, use the diol + 2.5 equiv TMS-Cl + Base.

  • Cooling: Cool the mixture to -78 °C (Dry ice/Acetone).

  • Catalyst Injection: Add TMSOTf (0.01 – 0.05 equiv) dropwise.

    • Warning: TMSOTf is extremely moisture sensitive. Use a gas-tight syringe.

  • Execution: Stir at -78 °C for 1–3 hours. Monitor by low-temperature TLC if possible.

  • Quench: Add Pyridine (excess) at -78 °C to quench the Lewis Acid before warming.

  • Mechanism: This proceeds via an oxocarbenium ion intermediate where the second intramolecular attack is governed by the path of least steric resistance (Kinetic), not final stability.

Module 5: Mechanistic Visualization

Understanding the energy landscape is critical for troubleshooting.

EnergyLandscape Reactants Reactants (Carbonyl + Diol) TS Oxocarbenium Transition State Reactants->TS Activation Energy KineticProd Kinetic Product (Fastest Formed) Often Axial Attack TS->KineticProd Low ΔG‡ (Irreversible at -78°C) ThermoProd Thermodynamic Product (Most Stable) Double Anomeric Effect TS->ThermoProd High ΔG‡ (Requires Heat) KineticProd->ThermoProd Acid Equilibration (If not quenched)

Figure 2: Energy landscape showing the divergence between kinetic and thermodynamic pathways. Note the equilibration path (dashed line) which must be blocked for kinetic selectivity.

References

  • Deslongchamps, P., et al. (1980).[4] "Stereoelectronic control in acetal formation." Canadian Journal of Chemistry, 58(23), 2531–2682.

  • Tsunoda, T., Suzuki, M., & Noyori, R. (1980). "Trimethylsilyl trifluoromethanesulfonate-catalyzed acetalization." Tetrahedron Letters, 21(14), 1357–1358.

  • Kirby, A. J. (1983). "The Anomeric Effect and Related Stereoelectronic Effects at Oxygen." Springer-Verlag Berlin Heidelberg.

  • Bailey, W. F., et al. (1987). "Kinetic vs. Thermodynamic Control in Acetal Formation." Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Optical Rotation of Enantiopure Diamines: A Case Study on (1S,4S)-2,5-Diazabicyclo[2.2.2]octane

Introduction: The Critical Role of Chirality in Modern Drug Discovery In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a pivotal factor that dictates biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Modern Drug Discovery

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a pivotal factor that dictates biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological profiles. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit toxic effects. Consequently, the synthesis and characterization of enantiomerically pure compounds are of paramount importance. Chiral diamines, in particular, are privileged scaffolds in medicinal chemistry, forming the core of numerous ligands, catalysts, and active pharmaceutical ingredients.

This guide focuses on a specific chiral diamine, (1S,4S)-2,5-diazabicyclo[2.2.2]octane, a rigid bicyclic structure with significant potential in asymmetric synthesis and drug design. A critical parameter for the characterization of any enantiopure compound is its optical rotation, a measure of its ability to rotate the plane of polarized light.[1] As of the latest literature review, a definitive experimental value for the specific optical rotation of enantiopure (1S,4S)-2,5-diazabicyclo[2.2.2]octane has not been reported. This guide, therefore, serves a dual purpose: to provide a comparative analysis with structurally related chiral diamines and to offer a comprehensive, best-practice protocol for the experimental determination of this crucial value.

Comparative Analysis of Chiral Diamine Scaffolds

While a direct optical rotation value for (1S,4S)-2,5-diazabicyclo[2.2.2]octane is not available, we can draw valuable insights from a closely related analog, (1S,4S)-(+)-2,5-diazabicyclo[2.2.1]heptane. The structural difference lies in the length of one of the ethylene bridges, which imparts a higher degree of strain and a different spatial arrangement of the nitrogen lone pairs in the [2.2.1] system compared to the [2.2.2] system.

CompoundStructureSpecific Rotation ([α])Conditions
(1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide+22°c = 1 in H₂O, 23°C, 589 nm (Na D-line)
(1S,4S)-2,5-Diazabicyclo[2.2.2]octaneValue Not Reported-
(1R,2R)-(-)-1,2-Diaminocyclohexane-36°neat, 20°C, 589 nm (Na D-line)
(S)-(-)-2-(Aminomethyl)pyrrolidine-4.5°neat, 20°C, 589 nm (Na D-line)

The positive sign of rotation for the (1S,4S)-[2.2.1] analog indicates it is dextrorotatory.[1] However, it is crucial to understand that there is no simple correlation between the (R/S) designation of a chiral center and the direction (+/-) of optical rotation.[2] The overall rotation is a complex function of the molecule's three-dimensional structure and its interaction with light. The increased flexibility and different symmetry elements of the [2.2.2] octane scaffold compared to the [2.2.1] heptane system could lead to a significantly different magnitude and even a different sign of optical rotation.

Experimental Protocol for the Determination of Specific Rotation

The following protocol provides a detailed methodology for the accurate measurement of the specific rotation of a chiral diamine such as (1S,4S)-2,5-diazabicyclo[2.2.2]octane.

Instrumentation and Materials
  • Polarimeter: A calibrated polarimeter with a sodium lamp (D-line, 589 nm) or other specified wavelength source. The instrument should have a precision of at least ±0.01°.

  • Sample Cell: A 1 dm (10 cm) path length cell is standard.

  • Solvent: A high-purity, optically inactive solvent in which the sample is fully soluble (e.g., water, methanol, or chloroform).

  • Analytical Balance: Accurate to ±0.1 mg.

  • Volumetric Flask: Grade A, of appropriate volume (e.g., 10 mL).

  • Sample: Enantiomerically pure (1S,4S)-2,5-diazabicyclo[2.2.2]octane (enantiomeric excess >99%).

Step-by-Step Procedure
  • Solution Preparation:

    • Accurately weigh approximately 100 mg of the enantiopure diamine and record the exact mass.

    • Quantitatively transfer the sample to a 10 mL volumetric flask.

    • Dissolve the sample in the chosen solvent and dilute to the mark. Ensure complete dissolution and thermal equilibrium with the laboratory environment.

  • Instrument Calibration and Blank Measurement:

    • Turn on the polarimeter and allow the light source to stabilize (typically 15-30 minutes).

    • Fill the sample cell with the pure solvent. Ensure there are no air bubbles in the light path.

    • Place the solvent-filled cell in the polarimeter and take a blank reading. This value should be zeroed or recorded to correct the sample reading.

  • Sample Measurement:

    • Rinse the sample cell with a small amount of the prepared sample solution and then fill the cell with the solution, again avoiding air bubbles.

    • Place the sample cell in the polarimeter and allow the reading to stabilize.

    • Record the observed rotation (α) to the nearest 0.01°. Repeat the measurement at least three times and calculate the average.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:

    [α]Tλ = α / (c × l)

    Where:

    • [α]Tλ is the specific rotation at temperature T and wavelength λ.

    • α is the observed rotation in degrees.

    • c is the concentration of the solution in g/mL.

    • l is the path length of the sample cell in decimeters (dm).

Workflow for Optical Rotation Measurement

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_calc Calculation weigh Accurately weigh (1S,4S)-diamine dissolve Dissolve in optically inactive solvent in a volumetric flask weigh->dissolve measure Measure observed rotation (α) of the sample solution dissolve->measure stabilize Stabilize polarimeter light source blank Measure blank (pure solvent) stabilize->blank blank->measure repeat_meas Repeat measurement for reproducibility measure->repeat_meas calculate Calculate specific rotation [α] using the formula repeat_meas->calculate report Report [α] with all experimental conditions (c, l, T, λ) calculate->report

Caption: Experimental workflow for determining the specific optical rotation.

Trustworthiness and Self-Validation

The reliability of the determined optical rotation value is contingent upon several factors:

  • Enantiomeric Purity: The sample must be of high enantiomeric purity, as the presence of the other enantiomer will reduce the magnitude of the observed rotation.[2]

  • Concentration: The relationship between observed rotation and concentration is linear, but it is good practice to measure at a concentration that gives a significant reading without compromising solubility.

  • Solvent and Temperature: The specific rotation can be influenced by the solvent and temperature. Therefore, these parameters must be carefully controlled and reported.

  • Instrument Calibration: Regular calibration of the polarimeter with a known standard (e.g., a quartz plate or a standard solution of sucrose) is essential for accurate measurements.

Conclusion and Future Outlook

The determination of the specific optical rotation of enantiopure (1S,4S)-2,5-diazabicyclo[2.2.2]octane is a necessary step in its full characterization. This guide provides a framework for this measurement by offering a detailed experimental protocol and a comparative analysis with related chiral diamines. The data presented for analogous compounds suggest that a measurable optical rotation should be expected. Researchers who synthesize or utilize this promising chiral building block are encouraged to perform this fundamental measurement and contribute this valuable data to the scientific literature. This will not only aid in routine quality control but also deepen our understanding of the structure-property relationships in this important class of molecules.

References

  • Wikipedia. Optical rotation. [Link]

  • LibreTexts Chemistry. Optical Activity. [Link]

  • Clark, J. (2023). Optical Isomerism. Chemistry LibreTexts. [Link]

  • International Union of Pure and Applied Chemistry. (1996). Glossary of terms used in physical organic chemistry (IUPAC Recommendations 1994). Pure and Applied Chemistry, 68(12), 2193-2222. [Link]

Sources

Comparative

Comparative Guide: Determination of Absolute Configuration for 2,5-Diazabicyclo[2.2.2]octane Derivatives

Executive Summary The 2,5-diazabicyclo[2.2.2]octane scaffold is a privileged structure in medicinal chemistry and asymmetric catalysis, often functioning as a rigid chiral spacer or a ligand backbone (e.g., in Salen-type...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,5-diazabicyclo[2.2.2]octane scaffold is a privileged structure in medicinal chemistry and asymmetric catalysis, often functioning as a rigid chiral spacer or a ligand backbone (e.g., in Salen-type catalysts). Unlike flexible linear diamines, this bridged system possesses a defined geometry that restricts conformational freedom, yet determining its absolute configuration (AC) remains a bottleneck.

This guide objectively compares the three primary methodologies for AC determination: Single Crystal X-Ray Diffraction (SC-XRD) , Chiroptical Spectroscopy (ECD/VCD) , and NMR Derivatization . It provides experimental workflows and decision logic to assist researchers in selecting the optimal pathway based on sample state and chemical functionality.

The Stereochemical Challenge

The 2,5-diazabicyclo[2.2.2]octane core presents unique stereochemical challenges:

  • Rigidity vs. Symmetry: While the unsubstituted core (

    
    ) is achiral, 2,5-substitution desymmetrizes the molecule, creating chiral centers at the bridgehead or the ethano-bridges.
    
  • Lack of Heavy Atoms: Most derivatives are composed solely of C, H, N, and O, making "light atom" X-ray crystallography difficult without high-redundancy data or derivatization.

  • Physical State: Many derivatives (especially intermediates) are viscous oils or amorphous solids, precluding direct crystallographic analysis.

Comparative Analysis of Methodologies

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

The Gold Standard for Solid Samples

SC-XRD provides an unambiguous 3D picture of the molecule.[1] For chiral assignment, the technique relies on anomalous dispersion (Resonant Scattering).

  • Mechanism: X-rays interact with inner-shell electrons, causing a phase lag. This breaks Friedel's law (

    
    ).[2] The magnitude of this difference allows the calculation of the Flack Parameter (
    
    
    
    )
    .
  • Success Metric:

    • 
       (with standard uncertainty 
      
      
      
      ): Correct Absolute Structure.
    • 
      : Inverted Structure (Wrong Enantiomer).
      
    • 
      : Racemic Twin or weak anomalous signal.[2]
      
Method B: Electronic & Vibrational Circular Dichroism (ECD/VCD)

The Modern Standard for Solution Phase

When crystals are unavailable, chiroptical methods are superior.

  • ECD (UV/Vis range): Requires a chromophore (e.g., benzoyl, naphthyl) near the chiral center. It measures the differential absorption of left- vs. right-circularly polarized light (

    
    ).[3][4]
    
  • VCD (IR range): Measures chirality in vibrational transitions.[4] It requires no chromophores, making it ideal for the saturated diazabicyclo core.

  • Validation: Experimental spectra are compared against Density Functional Theory (DFT) calculated spectra.

Method C: NMR Derivatization (Mosher's Method)

The Classic Organic Approach

Uses a Chiral Derivatizing Agent (CDA) to convert enantiomers into diastereomers.[3][5][6]

  • Mechanism: Reacting the secondary amines of the diazabicyclo core with a pure chiral acid (e.g.,

    
    - or 
    
    
    
    -MTPA chloride) creates diastereomeric amides.
  • Analysis: The anisotropic effect of the CDA's phenyl ring causes predictable upfield/downfield shifts (

    
    ) in the proton NMR of the scaffold.
    

Data Presentation: Method Comparison

FeatureSC-XRD (Anomalous Dispersion) VCD / ECD (+ DFT) NMR Derivatization
Sample State Single Crystal (Must be high quality)Solution (Any solvent)Solution (CDCl3/C6D6)
Material Required 0.1 – 0.5 mg (recoverable)5 – 10 mg (recoverable)5 – 10 mg (destructive)
Confidence Level > 99% (Definitive)90 – 95% (Model dependent)80 – 90% (Conformational risk)
Time to Result 24 – 48 hours2 – 5 days (Calculation heavy)4 – 8 hours
Limitation Requires heavy atom (Br, Cl) or Cu-radiationRequires accurate DFT modelingRequires reactive functional group (NH/OH)

Experimental Protocols

Protocol 1: X-Ray Determination via Flack Parameter

Use this when the derivative is crystalline and contains a heavy atom (Si, S, Cl, Br).

  • Crystal Selection: Select a crystal with dimensions

    
     mm in all directions. Avoid cracked or twinned specimens.
    
  • Data Collection:

    • Use Cu-K

      
       radiation  (
      
      
      
      Å) rather than Mo-K
      
      
      if the heaviest atom is Oxygen or Nitrogen, to maximize anomalous signal.
    • Collect a full sphere of data (redundancy > 4) to ensure accurate intensity differences between Friedel pairs.

  • Refinement:

    • Solve structure using Direct Methods (SHELXT).

    • Refine using Full-Matrix Least-Squares (SHELXL).

    • Critical Step: Refine the Flack parameter (

      
      ).[1][7]
      
    • Validation: If

      
      , the configuration is confirmed. If 
      
      
      
      , the crystal is likely a racemate or the anomalous signal is too weak.[2]
Protocol 2: VCD/ECD with DFT Calculation

Use this for oils or non-crystalline solids.

  • Conformational Search:

    • Perform a Monte Carlo conformational search (Force field: MMFF94) on the putative

      
      -enantiomer.
      
    • Select all conformers within a 5 kcal/mol energy window.[8]

  • Geometry Optimization (DFT):

    • Optimize selected conformers using DFT (Level: B3LYP/6-31G(d) or wB97X-D/def2-TZVP).

    • Calculate vibrational frequencies to ensure true minima (no imaginary frequencies).

  • Spectral Calculation:

    • Calculate VCD/ECD intensities for each conformer.

    • Generate the Boltzmann-averaged spectrum based on Gibbs Free Energy (

      
      ).
      
  • Comparison:

    • Measure experimental VCD/ECD of the sample in CDCl

      
      .[4]
      
    • Align the calculated and experimental spectra.

    • Decision: If the bands match (sign and relative intensity), the AC is assigned.[3] If they are mirror images, the sample is the

      
      -enantiomer.
      

Decision Logic Pathway

The following diagram illustrates the logical flow for selecting the appropriate method for a 2,5-diazabicyclo[2.2.2]octane derivative.

AC_Determination Start Start: 2,5-Diazabicyclo[2.2.2]octane Derivative State Is the sample a Single Crystal? Start->State HeavyAtom Contains Heavy Atom (Z > Si)? State->HeavyAtom Yes Chromophore Contains UV Chromophore? State->Chromophore No (Oil/Amorphous) XRD_Mo SC-XRD (Mo source) High Confidence HeavyAtom->XRD_Mo Yes XRD_Cu SC-XRD (Cu source) Requires High Redundancy HeavyAtom->XRD_Cu No (Only C,H,N,O) Reactive Contains Free 2° Amine? Chromophore->Reactive No (Transparent) ECD ECD Spectroscopy vs. TD-DFT Chromophore->ECD Yes (e.g. Salen/Benzoyl) VCD VCD Spectroscopy vs. DFT (Best for saturated core) Reactive->VCD No (Tertiary amines) Mosher NMR Derivatization (Mosher/Pirkle) Reactive->Mosher Yes Deriv_Cryst Derivatize (e.g. p-Br-Benzoate) Then Crystallize Mosher->Deriv_Cryst If NMR ambiguous

Figure 1: Decision tree for selecting the absolute configuration determination method based on physical properties and chemical composition.

References

  • Flack, H. D. (1983).[7] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876–881. Link

  • Kostyanovsky, R. G., et al. (1999).[9] 2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration. Mendeleev Communications, 9(3), 109-111.[9] Link[9]

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy.[4][10] Chirality, 20(5), 643-663. Link

  • Seco, J. M., et al. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Roland, S., et al. (2016). Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis.[11][12] The Journal of Organic Chemistry, 81(20), 10029–10037. Link

Sources

Validation

HPLC Separation of Chiral Diazabicyclo[2.2.2]octane (DABCO) Derivatives: A Technical Guide

Executive Summary & Scientific Context Crucial Distinction: It is imperative to first establish that the parent molecule, 1,4-diazabicyclo[2.2.2]octane (DABCO) , is achiral (meso-like symmetry). Therefore, "separation of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Crucial Distinction: It is imperative to first establish that the parent molecule, 1,4-diazabicyclo[2.2.2]octane (DABCO) , is achiral (meso-like


 symmetry). Therefore, "separation of DABCO enantiomers" scientifically refers to the resolution of chiral DABCO derivatives  (e.g., 2-substituted or 2,3-disubstituted DABCOs) or chiral quaternary ammonium salts  derived from the DABCO core. These molecules are critical organocatalysts in asymmetric synthesis (e.g., Baylis-Hillman reaction) and pharmacophores in neuroactive drug design.

This guide evaluates the two dominant HPLC methodologies for separating these enantiomers: Polysaccharide-based Normal Phase (NP) and Macrocyclic Glycopeptide Polar Ionic Mode (PIM) .

Mechanism of Separation: The Chiral Recognition System

To achieve baseline separation (


), the Chiral Stationary Phase (CSP) must engage the analyte in a minimum of three simultaneous interaction points (the "Three-Point Interaction Model"). For DABCO derivatives, these interactions typically involve:
  • 
     Stacking:  Between the aryl groups of the DABCO derivative and the phenyl carbamates of the CSP.
    
  • Hydrogen Bonding: Critical for derivatives with amide or hydroxyl substituents.

  • Steric Inclusion: The bulky bicyclic cage fits into the chiral grooves of the polymer (amylose/cellulose) or the pocket of the macrocycle.

Visualization: Chiral Method Selection Workflow

MethodSelection Start Start: Analyze DABCO Derivative CheckStructure Is the derivative Neutral or Ionic? Start->CheckStructure Neutral Neutral (e.g., 2-aryl-DABCO) CheckStructure->Neutral Ionic Ionic / Charged (e.g., Quaternary Salts) CheckStructure->Ionic MethodA Method A: Polysaccharide CSP (Amylose/Cellulose) Neutral->MethodA MobilePhaseA Normal Phase: Hexane/IPA + Diethylamine MethodA->MobilePhaseA MethodB Method B: Macrocyclic Glycopeptide (Vancomycin/Teicoplanin) Ionic->MethodB MobilePhaseB Polar Ionic Mode: MeOH + Acid/Base Additives MethodB->MobilePhaseB

Figure 1: Decision tree for selecting the optimal HPLC method based on the ionization state of the DABCO derivative.

Comparative Analysis of Methods

Method A: Polysaccharide-Based CSPs (The Gold Standard)

Best For: Neutral chiral DABCO catalysts (e.g., 2-aryl-DABCO). Columns: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose analogue).

  • Mechanism: The bicyclic DABCO core acts as a "bulky" steric handle. The separation relies heavily on the conformational fit of this cage into the helical grooves of the amylose/cellulose polymer.

  • Advantages: High loading capacity (preparative scale friendly), robust reproducibility.

  • Limitations: Strictly non-aqueous (usually); requires specific solvent compatibility.

Method B: Macrocyclic Glycopeptide CSPs

Best For: Charged species (Quaternary DABCO salts) or highly polar derivatives. Columns: Chiralbiotic V (Vancomycin) or Chiralbiotic T (Teicoplanin).

  • Mechanism: Utilizes an inclusion complex mechanism where the DABCO cage enters the hydrophobic basket of the antibiotic, stabilized by ionic interactions with the carboxylic acid/amine groups of the CSP.

  • Advantages: Compatible with 100% polar organic solvents (MeOH/ACN); excellent for MS detection.

  • Limitations: Lower peak capacity compared to polysaccharides; sensitive to pH changes.

Performance Data Comparison
MetricMethod A: Polysaccharide (AD-H)Method B: Glycopeptide (Vancomycin)
Target Analyte Neutral 2-Substituted DABCOsQuaternary DABCO Salts
Mobile Phase Hexane : IPA : DEA (90:10:0.1)MeOH : ACN : TEA : AcOH (50:50:0.1:0.1)
Selectivity (

)
High (1.2 – 1.8)Moderate (1.1 – 1.4)
Resolution (

)
Typically > 2.0 (Baseline)Typically 1.2 – 1.8
Run Time 10 – 20 mins8 – 15 mins
Scalability Excellent (Prep-HPLC ready)Good

Detailed Experimental Protocols

Protocol A: Separation of Neutral 2-Aryl-DABCO on Chiralpak AD-H

Objective: Achieve baseline resolution of enantiomers for analytical purity assessment.

  • System Preparation:

    • Flush system with 100% Isopropanol (IPA) to remove any aqueous residues.

    • Equilibrate column: Chiralpak AD-H (4.6 x 250 mm, 5 µm) .

  • Mobile Phase Preparation:

    • Composition: n-Hexane / Isopropanol / Diethylamine (DEA).

    • Ratio: 90 : 10 : 0.1 (v/v/v).

    • Note: DEA is mandatory. DABCO derivatives are basic; without DEA, severe peak tailing will occur due to interaction with residual silanols on the silica support.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 25°C.

    • Detection: UV @ 254 nm (adjust based on aryl substituent).

    • Injection: 5-10 µL of 1 mg/mL sample in Mobile Phase.

  • Validation Check:

    • Verify retention time (

      
      ) stability. If 
      
      
      
      drifts, the column may require longer equilibration with the basic additive.
Protocol B: Separation of DABCO Salts on Chiralbiotic V

Objective: Separate charged enantiomers without ion-pairing reagents.

  • System Preparation:

    • Flush system with Methanol (HPLC Grade).

    • Equilibrate column: Chiralbiotic V (4.6 x 250 mm, 5 µm) .

  • Mobile Phase Preparation (Polar Ionic Mode):

    • Composition: Methanol / Acetic Acid / Triethylamine (TEA).

    • Ratio: 100 : 0.1 : 0.1 (v/v/v).

    • Optimization: If resolution is poor, add Acetonitrile (up to 50%) to alter selectivity.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 20°C (Lower temperature often favors inclusion complexation).

    • Detection: UV or MS (ESI+).

  • Validation Check:

    • Ensure the acid/base ratio is 1:1 to maintain the zwitterionic state of the CSP.

Troubleshooting & Optimization

Interaction Pathway Diagram

Mechanism Analyte Chiral DABCO Derivative (Basic Amine) Steric Steric Fit: Bicyclic Cage vs Polymer Groove Analyte->Steric Primary Selectivity HBond H-Bonding: Amide/OH vs Carbamate Analyte->HBond Secondary Selectivity Tailing Unwanted Silanol Interaction (Peak Tailing) Analyte->Tailing Without Additive CSP Chiral Stationary Phase (Amylose/Cellulose) CSP->Steric CSP->HBond Additive Solution: Add 0.1% DEA/TEA Tailing->Additive Blocked By

Figure 2: Mechanistic interactions and the critical role of basic additives in preventing peak tailing.

Common Issues
  • Peak Tailing: Almost always caused by insufficient basic additive. Increase DEA/TEA to 0.2% if necessary, but monitor column pH limits.

  • Low Resolution: Lower the temperature to 10-15°C. Enantioseparation is an enthalpy-driven process; lower temperatures increase the difference in binding energy between enantiomers.

  • Solubility: If the DABCO derivative is insoluble in Hexane, switch to Method B (Polar Ionic Mode) or use pure Ethanol/Methanol on an Immobilized Polysaccharide column (e.g., Chiralpak IA/IB), which tolerates these solvents.

References

  • Synthesis and Resolution of Chiral DABCO Derivatives Periasamy, M., et al. "Synthesis of Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.2]octane Derivatives." The Journal of Organic Chemistry.

  • General Chiral HPLC Methodologies Scribner, M. "A Strategy for Developing HPLC Methods for Chiral Drugs." LCGC International.

  • Separation of Bicyclic Amines on Polysaccharide Phases ResearchGate Protocol Archive. "HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase."

  • DABCO Properties and Reactivity Sigma-Aldrich Technical Data. "1,4-Diazabicyclo[2.2.2]octane ReagentPlus Specifications."

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (1S,4S)-2,5-Diazabicyclo[2.2.2]octane

[1] Executive Summary & Operational Context[2][3][4][5][6] (1S,4S)-2,5-Diazabicyclo[2.2.2]octane is a chiral bicyclic diamine, distinct from its achiral isomer DABCO (1,4-diazabicyclo[2.2.2]octane). While often used in s...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Operational Context[2][3][4][5][6]

(1S,4S)-2,5-Diazabicyclo[2.2.2]octane is a chiral bicyclic diamine, distinct from its achiral isomer DABCO (1,4-diazabicyclo[2.2.2]octane). While often used in smaller, high-value quantities for asymmetric catalysis or ligand synthesis, it shares the aggressive chemical profile of the bicyclic amine class.

Operational Criticality: The primary disposal risks associated with this compound are its strong basicity , hygroscopicity , and potential for sublimation . Improper disposal in general organic waste streams containing acidic residues can lead to immediate, violent exothermic reactions. Furthermore, "empty" containers often retain a sublimed film of the amine, requiring specific decontamination protocols before glass disposal.

Hazard Profile & Waste Classification

Before handling waste, you must validate the specific hazards.[1][2] As a bicyclic diamine, this compound is classified as a Corrosive Base .

GHS Classification & Waste Codes[1][3]
CategoryClassificationHazard StatementWaste Stream Code (Typ.)
Physical Flammable Solid (Likely)H228: Flammable solidD001 (Ignitable)
Health Skin Corr.[4][5][6][7] 1B / Eye Dam. 1H314: Causes severe skin burns and eye damage--
Health Acute Tox. 4 (Oral)H302: Harmful if swallowed--
Regulatory RCRA CharacteristicCorrosivity (pH ≥ 12.5) D002 (Corrosive)

Senior Scientist Insight: Do not rely solely on the "Flammable" rating. The corrosive nature (pH > 12 in solution) is the primary driver for waste segregation. Mixing this amine with waste streams containing acid chlorides or anhydrides will generate dangerous heat and pressure.

Pre-Disposal Protocols
A. Segregation (The "Golden Rule")
  • NEVER place (1S,4S)-2,5-diazabicyclo[2.2.2]octane in "General Organic" waste containers unless you are certain the container is free of acids.

  • ALWAYS utilize a dedicated "Basic/Alkaline Organic" waste stream.

  • Isolate from strong oxidizers (e.g., peroxides, permanganates) to prevent ignition.[6]

B. Handling Hygroscopic Solids

This compound will absorb atmospheric moisture rapidly, turning from a free-flowing powder into a sticky gum.

  • Action: Double-bag solid waste immediately upon generation.

  • Reasoning: Prevents the waste from adhering to the secondary container walls, which complicates final incineration.

Disposal Workflow: Decision Logic

The following workflow dictates the operational path based on the physical state of the waste.

DisposalWorkflow Start Identify Waste State IsSolid Solid / Powder (Pure or Precipitate) Start->IsSolid IsLiquid Liquid Solution (Reaction Mixture) Start->IsLiquid IsEmpty Empty Container (Vial/Flask) Start->IsEmpty SolidBag Double Bag in Polyethylene IsSolid->SolidBag Hygroscopic LiquidCheck Check Solvent Compatibility IsLiquid->LiquidCheck Rinse Triple Rinse (Solvent Wash) IsEmpty->Rinse Remove Residue SegregateSolid Bin: Solid Hazardous (Basic/Toxic) SolidBag->SegregateSolid SegregateLiquid Carboy: Basic Organic (pH > 7) LiquidCheck->SegregateLiquid No Acids! Rinse->SegregateLiquid Rinsate Deface Deface Label & uncap Rinse->Deface Clean Vessel GlassBin Glass Disposal (Non-Hazardous) Deface->GlassBin

Figure 1: Operational decision tree for segregating amine waste streams.

Detailed Step-by-Step Procedures
Protocol A: Solid Waste (Pure Compound)
  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Containment: Transfer the solid into a clear polyethylene bag.

  • Labeling: Attach a hazardous waste tag immediately. Explicitly write: "Contains (1S,4S)-2,5-Diazabicyclo[2.2.2]octane. BASIC/CORROSIVE."

  • Secondary Containment: Place the sealed bag into the lab's solid waste drum designated for toxic/corrosive organics.

Protocol B: Liquid Waste (Solutions)
  • pH Check: If the waste is a reaction mixture, verify the pH. If acidic, neutralize slowly with Sodium Bicarbonate to pH 7-9 before adding to the basic waste container to prevent heat generation in the drum.

  • Solvent Check: Ensure the carrier solvent is compatible with the waste drum (e.g., do not mix halogenated solvents with non-halogenated if your facility separates them).

  • Transfer: Pour into the "Basic Organic Waste" carboy.

  • Log: Record the volume and concentration on the waste manifest.

Protocol C: "Empty" Containers (The Triple Rinse Rule)

Glassware that held bicyclic amines often retains a "ghost" film due to sublimation.

  • Rinse 1: Add a small volume of solvent (Ethanol or Acetone) to the vessel. Swirl to dissolve residue. Pour rinsate into Liquid Waste .

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Disposal: Only after the third rinse can the container be air-dried, label defaced, and placed in the broken glass/sharps bin.

Emergency Spill Response

In the event of a benchtop spill, speed is essential to prevent the hygroscopic solid from turning into a corrosive sludge.

SpillResponse Assess 1. Assess Volume & Hazard PPE 2. Don PPE (Resp/Eye/Skin) Assess->PPE Contain 3. Contain (Absorbent Pads) PPE->Contain Neutralize 4. Neutralize (Citric Acid/Spill Kit) Contain->Neutralize Clean 5. Sweep/Scoop (Do not generate dust) Neutralize->Clean Verify 6. Verify pH of Surface Clean->Verify

Figure 2: Immediate response workflow for amine spills.

Neutralization Insight: Because this is a strong base, do not just wipe it up. Apply a weak acid neutralizer (like Citric Acid powder or a commercial "Base Neutralizer") until the pH indicates neutral. This prevents chemical burns to the cleaning crew.

Regulatory Compliance (US/EU)
  • EPA (USA): Under RCRA, this waste is potentially a D002 (Corrosive) characteristic waste if aqueous pH ≥ 12.5. Even as a solid, it should be managed as hazardous waste.[1]

  • Empty Containers: To be considered "RCRA Empty" (40 CFR 261.7), the container must be triple-rinsed.[8] Failure to rinse renders the glass itself hazardous waste.

  • Transport: When handing over to EHS or external contractors, ensure the UN Number (likely UN 3263 , Corrosive solid, basic, organic, n.o.s.) is referenced if the pure substance is being moved.

References
  • Sigma-Aldrich. (2024). Safety Data Sheet: 1,4-Diazabicyclo[2.2.2]octane (Analogous Hazard Data). MilliporeSigma.[9][5][6][10]

  • U.S. Environmental Protection Agency. (2024). RCRA Orientation Manual: Container Management & Empty Containers (40 CFR 261.7). EPA.gov.

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (2024). Compound Summary: 2,5-Diazabicyclo[2.2.2]octane. National Library of Medicine.

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: (1S,4S)-2,5-Diazabicyclo[2.2.2]octane

[1] Executive Summary: The Dual-Protection Mandate Handling (1S,4S)-2,5-Diazabicyclo[2.2.2]octane (CAS: 658-24-2 for the racemate; specific chiral CAS varies by salt/form) requires a "Dual-Protection" strategy.[1] Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Dual-Protection Mandate

Handling (1S,4S)-2,5-Diazabicyclo[2.2.2]octane (CAS: 658-24-2 for the racemate; specific chiral CAS varies by salt/form) requires a "Dual-Protection" strategy.[1] Unlike its common achiral isomer DABCO (1,4-diazabicyclo[2.2.2]octane), this compound is a high-value chiral scaffold used in asymmetric synthesis.[1]

The Safety Paradox: While the primary goal is protecting the operator from the corrosive and irritant nature of bicyclic diamines, the secondary (and often neglected) goal is protecting the reagent from atmospheric moisture . This compound is hygroscopic; absorption of water not only degrades the reagent's catalytic efficiency but can alter the stoichiometry of sensitive asymmetric reactions.

Immediate Hazard Classification (Inferred from Chemical Class):

  • Corrosive (Skin/Eye): High alkalinity (pKa ~8-9) risks serious eye damage and skin burns.[1]

  • Hygroscopic: Avidly absorbs water from air.[1][2]

  • Flammable Solid: Like its structural isomer, it likely possesses a low flash point and can sublime.[1]

Risk Assessment & PPE Matrix

The following selection logic is based on the chemical properties of bicyclic diamines (alkalinity, volatility, and skin permeability).

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Critical: Safety glasses are insufficient.[1] Diamine vapors and dust can cause "Blue Haze" (glaucopsia)—a temporary corneal edema.[1] Goggles provide a vapor seal.[1]
Dermal (Hands) Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (4-5 mil) or Laminate (Silver Shield)Bicyclic amines can permeate thin nitrile over time.[1] Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory Fume Hood (Primary)N95/P100 (Secondary/Emergency)Handling should occur in a fume hood to prevent inhalation of alkaline dust.[1] If weighing outside a hood (not recommended), a fitted respirator is mandatory.[1]
Body Lab Coat (Cotton/Poly) + Chemical ApronStandard lab coat.[1] Add a rubberized apron if handling large liquid volumes (e.g., during workup) to prevent soak-through.[1]

Operational Protocol: The "Dry-Chain" Workflow

This protocol integrates safety with the inert handling techniques required to maintain the enantiomeric purity and activity of the catalyst.

Phase 1: Preparation (Engineering Controls)[1]
  • Atmosphere: Ideally, handle the solid in a glovebox under Nitrogen or Argon.[1] If a glovebox is unavailable, use a Schlenk line and weigh quickly in a cone of inert gas.[1]

  • Static Control: Use an anti-static gun on the weighing boat. Dry powders of bicyclic amines are prone to static charge, which can cause the powder to "jump" and disperse, creating an inhalation hazard.[1]

  • Dehumidification: Ensure all glassware is flame-dried or oven-dried.[1] Moisture is the enemy of this reagent.[1]

Phase 2: Active Handling (Step-by-Step)
  • Don PPE: Goggles first, then lab coat, then double gloves.[1]

  • Transfer:

    • Open the container only inside the fume hood or glovebox.

    • If the material has caked (due to moisture), do not chip at it aggressively with a metal spatula, as this generates dust.[1] Use a chemically inert scoop.

  • Solubilization:

    • Add the solid to the solvent, not vice versa.[1]

    • Note: Dissolution in protic solvents may be exothermic.[1]

  • Spill Management (Small Scale):

    • Do not wipe dry. The friction can generate static or heat.

    • Cover with a dry absorbent (vermiculite or sand).[1]

    • Neutralize with a dilute acid (e.g., 5% citric acid) only if the spill is on a compatible surface and you are trained to do so.[1] Otherwise, scoop the absorbed material into a waste container.[1]

Phase 3: Decontamination & Doffing[1]
  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid chemical waste.

  • Wipe Down: Wipe the balance area with a wet paper towel (water solubilizes the amine) followed by ethanol.[1]

  • Hand Wash: Wash hands with soap and water immediately after removing inner gloves.[1] Do not use alcohol-based sanitizers immediately if exposure is suspected, as alcohol can increase skin permeability to amines.[1]

Visual Workflow: Decision Logic & Lifecycle

The following diagram illustrates the decision-making process for handling (1S,4S)-2,5-Diazabicyclo[2.2.2]octane, prioritizing both safety and reagent integrity.

HandlingProtocol Start START: Handling (1S,4S)-2,5-Diazabicyclo[2.2.2]octane Assess Assessment: Is material Solid or Solution? Start->Assess Solid SOLID FORM (High Dust/Static Risk) Assess->Solid Solid Solution SOLUTION FORM (Skin Absorption Risk) Assess->Solution Liquid Glovebox Is Glovebox Available? Solid->Glovebox UseGlovebox USE GLOVEBOX (Best for Safety & Purity) Glovebox->UseGlovebox Yes Hood USE FUME HOOD + Anti-Static Gun + Face Shield Glovebox->Hood No Action Perform Synthesis/Transfer UseGlovebox->Action Hood->Action Gloves PPE: Double Nitrile Gloves + Splash Goggles Solution->Gloves Gloves->Action Waste Waste Disposal Action->Waste DisposalMethod Segregate as Basic Organic Waste. DO NOT mix with Oxidizers/Acids. Waste->DisposalMethod

Caption: Operational flowchart for handling (1S,4S)-2,5-Diazabicyclo[2.2.2]octane, branching by physical state to optimize engineering controls.

Disposal & Emergency Response

Waste Disposal Strategy
  • Classification: The material is a Basic Organic Solid/Liquid .

  • Segregation: Never mix with strong acids (exothermic neutralization risk) or oxidizing agents (fire risk) in the waste stream.[1]

  • Container: High-density polyethylene (HDPE) or glass.[1] Ensure the cap is vented if there is any risk of off-gassing, though this is rare for the pure solid.[1]

  • Labeling: clearly mark as "Alkaline/Basic Organic Waste" and "Toxic."

Emergency First Aid
  • Eye Contact: Flush immediately for 15 minutes .[1][3] Time is critical to prevent permanent corneal opacity.[1]

  • Skin Contact: Wash with copious water.[1][3][4][5] Do not scrub (abrasion increases absorption).[1]

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm is common with amines), seek medical attention immediately.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 423347, 2,5-Diazabicyclo[2.2.2]octane.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] Retrieved from [Link]

Sources

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